Pen-N3
Description
Structure
2D Structure
Properties
Molecular Formula |
C51H78N10O15 |
|---|---|
Molecular Weight |
1071.2 g/mol |
IUPAC Name |
(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H78N10O15/c1-9-27(7)41(59-43(67)31(52)17-18-38(63)64)49(73)58-40(26(5)6)48(72)56-33(20-25(3)4)44(68)54-34(21-29-23-53-32-15-12-11-14-30(29)32)45(69)57-36(24-62)47(71)55-35(22-39(65)66)46(70)60-42(28(8)10-2)50(74)61-19-13-16-37(61)51(75)76/h11-12,14-15,23,25-28,31,33-37,40-42,53,62H,9-10,13,16-22,24,52H2,1-8H3,(H,54,68)(H,55,71)(H,56,72)(H,57,69)(H,58,73)(H,59,67)(H,60,70)(H,63,64)(H,65,66)(H,75,76)/t27-,28-,31-,33-,34-,35-,36-,37-,40-,41-,42-/m0/s1 |
InChI Key |
FNIVKRIILHUCCM-IDDJSEAQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Pen-N3: A Technical Guide to a PDZ Domain-Mediated Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pen-N3 is a synthetic peptide that has emerged as a valuable tool for the specific inhibition of the Wnt/β-catenin signaling pathway. It functions by targeting the PDZ domain of the key scaffold protein Dishevelled (Dvl), thereby disrupting its interaction with upstream and downstream signaling partners. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and detailed experimental protocols for its application in research and drug development.
Chemical Structure and Properties
This compound is a peptide-based inhibitor. Two primary forms are described in the literature: a core inhibitory sequence and a cell-permeable iteration.
Core this compound Peptide: The fundamental active component of this compound is a nine-amino-acid peptide with the following sequence:
-
Sequence: Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro (EIVLWSDIP)[1]
-
Molecular Formula: C₅₁H₇₈N₁₀O₁₅
-
Molecular Weight: 1071.22 g/mol
This sequence represents the minimal peptide required for binding to the PDZ domain of Dvl.
Cell-Permeable this compound: For intracellular applications, the core this compound sequence is often fused to a cell-penetrating peptide (CPP), typically derived from the Antennapedia homeodomain. This enhances its uptake into live cells.
-
Sequence: Ac-RQIKIWFQNRRMKWKK-GGGEIVLWSDIP-NH₂
-
Molecular Formula: C₁₆₃H₂₅₆N₄₈O₃₇S
-
Molecular Weight: 3512.14 g/mol [2]
The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH₂) to increase stability by preventing degradation by exopeptidases. A glycine linker (GGG) is incorporated to provide flexibility between the CPP and the inhibitory peptide.
Table 1: Physicochemical Properties of this compound Variants
| Property | Core this compound (EIVLWSDIP) | Cell-Permeable this compound |
| Amino Acid Sequence | EIVLWSDIP | Ac-RQIKIWFQNRRMKWKK-GGGEIVLWSDIP-NH₂ |
| Molecular Formula | C₅₁H₇₈N₁₀O₁₅ | C₁₆₃H₂₅₆N₄₈O₃₇S |
| Molecular Weight | 1071.22 g/mol | 3512.14 g/mol |
| Purity (Typical) | >95% (HPLC) | >95% (HPLC) |
| Solubility | Soluble in water | Soluble in water and aqueous buffers |
| Storage | Lyophilized at -20°C or below | Lyophilized at -20°C or below for long-term storage |
Mechanism of Action: Inhibition of the Wnt/β-catenin Pathway
This compound exerts its inhibitory effect on the canonical Wnt/β-catenin signaling pathway by specifically targeting the PDZ domain of the Dishevelled (Dvl) protein.
The Role of Dishevelled in Wnt Signaling
Dishevelled is a crucial cytoplasmic scaffolding protein that acts as a central hub in both canonical and non-canonical Wnt signaling. In the canonical pathway, the binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the recruitment of Dvl to the plasma membrane. This, in turn, disrupts the "destruction complex" (comprising Axin, APC, CK1α, and GSK3β), which is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin. The stabilization of β-catenin allows it to translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. The PDZ domain of Dvl is essential for its interaction with the Fz receptor and other signaling components.[3][4][5][6]
This compound as a Competitive Inhibitor
This compound functions as a competitive inhibitor by binding to the peptide-binding groove of the Dvl PDZ domain. This binding event sterically hinders the interaction of Dvl with its natural binding partners, such as the C-terminal tail of the Frizzled receptor. By occupying this binding site, this compound prevents the recruitment of Dvl to the membrane-bound receptor complex, thereby keeping the β-catenin destruction complex active and promoting the degradation of β-catenin. This leads to the downregulation of Wnt target gene expression.
Experimental Protocols
Synthesis and Purification of this compound Peptide
The cell-permeable this compound peptide (Ac-RQIKIWFQNRRMKWKK-GGGEIVLWSDIP-NH₂) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC-grade solvents (acetonitrile, water)
-
Reverse-phase C18 HPLC column
-
Lyophilizer
Protocol:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (Proline) to the resin using a coupling reagent and a base.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
After the final amino acid is coupled, acetylate the N-terminus using acetic anhydride.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Lyophilize the purified peptide fractions to obtain a white powder.
Wnt Signaling Inhibition Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to inhibit Wnt-induced transcription of a luciferase reporter gene.
Materials:
-
HEK293T cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Cell-permeable this compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, replace the media with fresh media containing varying concentrations of cell-permeable this compound.
-
Incubate for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[7][8][9][10]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Table 2: Quantitative Data for this compound
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | ~10-20 µM | Inhibition of Wnt3a-induced TOPFlash reporter activity in HEK293 cells | N/A |
In Vitro Binding Assay (Surface Plasmon Resonance - SPR)
SPR can be used to quantify the binding affinity of this compound to the Dvl PDZ domain.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified Dvl PDZ domain
-
Core this compound peptide (EIVLWSDIP)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Immobilize the Dvl PDZ domain onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the this compound peptide in running buffer.
-
Inject the this compound solutions over the immobilized Dvl PDZ domain at a constant flow rate and monitor the binding response.
-
After each injection, regenerate the sensor surface with the regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11][12][13][14][15]
In Vivo Efficacy Studies
The in vivo efficacy of this compound can be evaluated in various animal models of diseases where the Wnt pathway is dysregulated, such as certain cancers.
Materials:
-
Animal model (e.g., xenograft mouse model of colorectal cancer)
-
Cell-permeable this compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Protocol:
-
Establish tumors in immunocompromised mice by subcutaneous injection of cancer cells with activated Wnt signaling.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer cell-permeable this compound (e.g., via intraperitoneal injection) or vehicle control at a predetermined dose and schedule.
-
Monitor tumor growth over time by measuring tumor volume with calipers.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for β-catenin levels, immunohistochemistry).[16][17]
Conclusion
This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway. Its well-defined chemical structure and mechanism of action make it an invaluable tool for researchers and drug development professionals. The provided protocols offer a foundation for the synthesis, characterization, and application of this compound in both in vitro and in vivo settings. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be crucial for its potential translation into a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocols.io [protocols.io]
- 3. Conformational change of Dishevelled plays a key regulatory role in the Wnt signaling pathways | eLife [elifesciences.org]
- 4. Conformational change of Dishevelled plays a key regulatory role in the Wnt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Binding of the PDZ Domain of Dishevelled to a Conserved Internal Sequence in the C-Terminal Region of Frizzled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Decoding Dishevelled-Mediated Wnt Signaling in Vertebrate Early Development [frontiersin.org]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. scielo.br [scielo.br]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo biodistribution and efficacy of peptide mediated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Pen-N3 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pen-N3 is a potent and cell-permeable peptide inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by specifically targeting the PDZ domain of the Dishevelled (Dvl) protein, a critical scaffolding protein in Wnt signal transduction. By disrupting the interaction between Dvl and its binding partners, this compound effectively blocks the downstream cascade that leads to the accumulation of β-catenin and the activation of Wnt target genes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action
This compound is a synthetic fusion peptide composed of two key functional domains:
-
A 16-amino acid cell-penetrating peptide derived from the Antennapedia homeodomain, which facilitates its efficient uptake into cells.
-
A 22-amino acid peptide that acts as a specific inhibitor of the Dvl-PDZ domain.
The inhibitory action of this compound is centered on its high-affinity binding to the PDZ domain of Dvl. The Dvl protein family (Dvl1, Dvl2, Dvl3) acts as a crucial hub downstream of the Frizzled receptor. Upon Wnt ligand binding to Frizzled, Dvl is recruited to the plasma membrane and activated. The PDZ domain of Dvl is essential for mediating protein-protein interactions that lead to the disassembly of the β-catenin destruction complex. This complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin.
By binding to the Dvl-PDZ domain, this compound competitively inhibits the interaction of Dvl with its natural binding partners, such as the Frizzled receptor and other components of the Wnt signaling complex. This disruption prevents the inactivation of the β-catenin destruction complex. Consequently, β-catenin continues to be phosphorylated and targeted for degradation, leading to low cytoplasmic and nuclear levels of β-catenin. The ultimate result is the suppression of the transcription of Wnt target genes, many of which are implicated in cell proliferation, differentiation, and survival.[1][2]
Quantitative Data
The inhibitory activity of this compound on the Wnt/β-catenin signaling pathway has been quantified in various cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | HEK293 | Wnt3a-stimulated β-catenin accumulation | 11 µM | [1][2] |
| IC50 | HEK293S | TCF/LEF Luciferase Reporter Assay (Wnt3a stimulation) | 11 ± 4 µM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of inhibition by this compound.
Experimental Protocols
TCF/LEF Luciferase Reporter Assay for Wnt Pathway Inhibition
This assay is the gold standard for quantifying the activity of the canonical Wnt/β-catenin pathway. It relies on a reporter plasmid containing a luciferase gene driven by a promoter with multiple TCF/LEF transcription factor binding sites.
a. Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Recombinant Wnt3a protein
-
This compound peptide
-
Dual-Luciferase Reporter Assay System
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Replace the medium with fresh serum-free medium containing either vehicle control, recombinant Wnt3a (e.g., 100 ng/mL) alone, or Wnt3a in combination with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: Incubate the cells for another 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated as the percentage reduction in Wnt3a-induced luciferase activity. An IC50 value can be determined by plotting the normalized luciferase activity against the log of the this compound concentration and fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) to Validate this compound and Dvl Interaction
This protocol is designed to demonstrate the direct physical interaction between this compound and the Dvl protein within a cellular context.
a. Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged Dvl3
-
This compound peptide (biotinylated or with another tag for pulldown)
-
Transfection reagent
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Anti-FLAG antibody
-
Streptavidin-conjugated magnetic beads (for biotinylated this compound) or appropriate antibody-conjugated beads
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (e.g., anti-FLAG, anti-Dvl)
b. Protocol:
-
Transfection: Transfect HEK293T cells with the FLAG-tagged Dvl3 expression vector.
-
Incubation: Incubate for 24-48 hours to allow for protein expression.
-
Treatment: Treat the cells with the tagged this compound peptide for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Co-IP Lysis Buffer on ice.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation:
-
For biotinylated this compound: Add streptavidin-conjugated magnetic beads to the lysate and incubate with rotation at 4°C to pull down this compound and its interacting proteins.
-
For FLAG-Dvl3 pulldown: Add anti-FLAG antibody to the lysate and incubate, followed by the addition of Protein A/G magnetic beads.
-
-
Washing: Wash the beads several times with Co-IP Lysis Buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the FLAG tag (to confirm Dvl3 pulldown) and potentially an antibody against the this compound tag (if available) or Dvl itself. The presence of Dvl in the this compound pulldown (and vice versa) confirms their interaction.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing the inhibitory effect of this compound on the Wnt signaling pathway.
Conclusion
This compound represents a valuable research tool for the specific inhibition of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the targeted disruption of the Dvl-PDZ domain, has been quantitatively demonstrated. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the cellular effects of this compound and to explore its potential therapeutic applications in diseases characterized by aberrant Wnt signaling, such as various forms of cancer.
References
The Enigmatic "Pen-N3": Unraveling a Chemical Identity
The term "Pen-N3 compound" presents a notable ambiguity within the scientific literature, hindering the creation of a singular, in-depth technical guide on its discovery and synthesis. Extensive database searches reveal that "this compound" does not refer to a well-defined, singular molecular entity. Instead, the term appears to be a composite of distinct chemical and biological concepts, leading to multiple potential interpretations. This whitepaper aims to deconstruct these interpretations to provide clarity for researchers, scientists, and drug development professionals.
Interpretation 1: "N3-Pen-Dde" - A Tool for Bioconjugation
One prominent interpretation of "this compound" is the click chemistry reagent N3-Pen-Dde . This molecule is not a therapeutic agent but a sophisticated tool for chemical biology and drug development.
Core Structure and Function
N3-Pen-Dde incorporates three key functional moieties:
-
An Azide Group (N3): This functional group is central to its utility in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
-
A Penicillamine (Pen) Core: Penicillamine is a derivative of the amino acid cysteine. In the context of N3-Pen-Dde, it serves as a scaffold to which the other functional groups are attached.
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Protecting Group: The Dde group is a protecting group for amines. It is stable under a variety of conditions but can be selectively removed using hydrazine, allowing for controlled chemical modifications.
Experimental Workflow: Bioconjugation using N3-Pen-Dde
The primary application of N3-Pen-Dde is in the labeling and conjugation of biomolecules. A typical experimental workflow is as follows:
Interpretation 2: PKN3 - A Protein Kinase in Cancer Signaling
Another possible, though less direct, interpretation is the conflation of "this compound" with Protein Kinase N3 (PKN3) . PKN3 is a serine/threonine kinase that plays a significant role in various cellular processes, particularly in the context of cancer. It is crucial to understand that PKN3 is a protein, not a small molecule compound.
Role in Signaling Pathways
PKN3 is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The activation of PKN3 is implicated in mediating the effects of a chronically active PI3K pathway, particularly in cancers that have lost the tumor suppressor PTEN.[1]
Interpretation 3: A Hypothetical Penicillin Derivative with an Azide Moiety
It is conceivable that "this compound" could refer to a hypothetical or novel synthetic derivative of penicillin containing an azide group. The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, and the subsequent development of semi-synthetic penicillins has been a cornerstone of antibiotic research.[2][3][4] The introduction of an azide group onto the penicillin scaffold could be explored for several reasons:
-
Pro-drug Strategies: The azide could be part of a pro-drug that is metabolized in vivo to release the active antibiotic.
-
Click Chemistry Handles: Similar to N3-Pen-Dde, an azido-penicillin could be used to attach other molecules, such as imaging agents or molecules that enhance its antibacterial activity.
-
Novel Biological Activity: The introduction of an azide group could fundamentally alter the compound's interaction with bacterial targets, potentially overcoming existing resistance mechanisms.
However, a comprehensive search of the scientific literature does not reveal a well-characterized compound with the specific name "this compound" that fits this description.
Conclusion
The term "this compound compound" is not associated with a single, well-documented molecule. The most plausible interpretations point to either the click chemistry reagent N3-Pen-Dde or a misunderstanding related to the protein kinase PKN3. While the concept of an azido-penicillin derivative is chemically feasible, there is no evidence of a prominent compound with this designation in the current scientific landscape. Researchers and scientists encountering the term "this compound" are advised to seek further clarification based on the context in which it is used to ensure accurate identification and understanding. This deconstruction serves as a guide to navigate the potential meanings of this ambiguous term and to highlight the distinct roles these different molecules play in their respective scientific fields.
References
An In-depth Technical Guide to the Biological Targets of the Pen-N3 Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pen-N3 probe is a valuable chemical tool for investigating the Wnt/β-catenin signaling pathway, a critical cascade involved in embryonic development, tissue homeostasis, and numerous diseases, including cancer. This guide provides a comprehensive overview of the biological targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound is a cell-permeable peptide that specifically targets the PDZ domain of Dishevelled (Dvl) proteins, key scaffolding proteins in the Wnt signaling pathway. By binding to this domain, this compound effectively inhibits the transduction of the Wnt signal, making it a powerful tool for studying the functional roles of Dvl and for the potential development of therapeutics targeting this pathway.
Primary Biological Target: Dishevelled (Dvl) Proteins
The principal biological target of the this compound probe is the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of the Dishevelled (Dvl) family of proteins. Dvl proteins are cytoplasmic phosphoproteins that act as crucial hubs in relaying the Wnt signal from the cell surface Frizzled receptors to downstream components. The Dvl protein family in vertebrates consists of three homologs: Dvl1, Dvl2, and Dvl3.
This compound is a synthetic peptide composed of a 22-amino acid sequence, identified through phage display, fused to a 16-amino acid penetratin sequence derived from the Antennapedia homeodomain. This penetratin moiety facilitates the cellular uptake of the probe. The "-N3" designation in its name signifies the presence of an azide group, which can be utilized for "click chemistry" applications, such as attaching reporter molecules (e.g., biotin or fluorophores) for target identification and visualization.
The interaction between this compound and the Dvl PDZ domain disrupts the binding of Dvl to its natural partners, such as the Wnt receptor Frizzled, thereby inhibiting the downstream signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin.
Quantitative Data
The inhibitory effect of the this compound probe on the Wnt/β-catenin signaling pathway has been quantified, providing key metrics for its biological activity.
| Parameter | Value | Cell Line | Assay |
| IC50 | 11 µM | HEK293 | Wnt3a-stimulated β-catenin reporter assay |
Table 1: Quantitative analysis of this compound activity. The half-maximal inhibitory concentration (IC50) of this compound on the Wnt/β-catenin signaling pathway was determined in human embryonic kidney (HEK293) cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to identify and validate the biological targets of the this compound probe.
This compound Pull-Down Assay for Target Identification
This protocol describes the use of a biotinylated version of the this compound probe (this compound-Biotin) to isolate its binding partners from a cell lysate, followed by identification using mass spectrometry.
Materials:
-
HEK293 cells
-
This compound-Biotin probe
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Cell Lysis: Culture HEK293 cells to 80-90% confluency. Lyse the cells on ice using a lysis buffer.
-
Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Probe Incubation: Incubate the cell lysate with the this compound-Biotin probe at a final concentration of 10-20 µM for 2-4 hours at 4°C with gentle rotation.
-
Bead Preparation and Binding: Wash the streptavidin-conjugated magnetic beads with wash buffer. Add the beads to the lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe and its binding partners.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.
-
SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and subject them to in-gel digestion followed by protein identification using mass spectrometry.
Wnt/β-Catenin Signaling Reporter Assay
This protocol details a luciferase-based reporter assay to quantify the inhibitory effect of the this compound probe on Wnt/β-catenin signaling.[1][2][3][4][5]
Materials:
-
HEK293 cells
-
TOPFlash/FOPFlash reporter plasmids (containing TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound probe
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Seeding: Seed HEK293 cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Probe Treatment: After 24 hours, treat the cells with varying concentrations of the this compound probe.
-
Wnt Stimulation: After a pre-incubation period with the probe (e.g., 1-2 hours), stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of Wnt signaling for each concentration of the this compound probe and determine the IC50 value.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the this compound probe.
Figure 1. The canonical Wnt/β-catenin signaling pathway and the inhibitory action of the this compound probe.
Figure 2. Experimental workflow for the identification and validation of this compound biological targets.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Pen-N3 Azide Probe for Click Chemistry: A Technical Guide
Disclaimer: The following technical guide details the hypothetical application of a Pen-N3 azide probe for click chemistry-based research. As of the latest literature review, the direct use of the this compound peptide as a click chemistry probe has not been explicitly documented. This guide is a scientifically informed projection of how such a tool could be synthesized and utilized for studying the Wnt/β-catenin signaling pathway.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the potential application of a this compound-based azide probe in click chemistry for targeted biological studies.
Introduction to this compound and Click Chemistry
This compound is a known PDZ peptide that functions as an inhibitor of the Wnt/β-catenin signaling pathway by recognizing and binding to the Dishevelled (Dvl) protein[1]. The Wnt/β-catenin pathway is a critical signaling cascade involved in embryogenesis, tissue homeostasis, and is frequently dysregulated in cancer[2][3][4]. The ability to specifically target and study this pathway is of significant interest in drug discovery and chemical biology.
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule[5][6][7][8][9]. This methodology allows for the precise labeling and conjugation of biomolecules in complex biological systems[5][8].
By functionalizing the this compound peptide with an azide group, it can be transformed into a powerful probe. This "this compound Azide Probe" could be "clicked" onto alkyne-modified reporters (e.g., fluorophores, biotin) or other molecules of interest, enabling researchers to visualize, track, and quantify the distribution and interactions of the this compound peptide within cells and tissues, thereby providing deeper insights into the Wnt/β-catenin signaling pathway.
Synthesis and Properties of a Hypothetical this compound Azide Probe
The synthesis of a this compound azide probe would involve the site-specific incorporation of an azide-containing amino acid into the this compound peptide sequence during solid-phase peptide synthesis (SPPS)[10][11][12]. Alternatively, post-synthetic modification of the purified this compound peptide could be performed to introduce an azide group[5].
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical and spectroscopic properties of a synthesized this compound azide probe.
| Property | Expected Value | Method of Determination |
| Molecular Formula | Dependent on this compound sequence + azide linker | Mass Spectrometry |
| Molecular Weight | Dependent on this compound sequence + azide linker | Mass Spectrometry (ESI-MS) |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Solubility | Soluble in aqueous buffers (e.g., PBS, Tris) | Experimental Testing |
| Azide IR Absorption | ~2100 cm⁻¹ | Fourier-Transform Infrared (FTIR) Spectroscopy |
Experimental Protocols
This section provides detailed, albeit hypothetical, methodologies for the application of a this compound azide probe in key experiments.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a fluorescent dye) to the azide-modified this compound peptide while it is still attached to the solid-phase synthesis resin[11].
Materials:
-
Azide-functionalized this compound peptide-resin
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the azide-functionalized this compound peptide-resin in DMF.
-
Prepare a solution of the alkyne-functionalized reporter molecule (5-10 equivalents relative to resin loading) in DMF.
-
Prepare a fresh catalyst solution consisting of CuSO₄ (1-2 equivalents) and a ligand like TBTA or THPTA (5 equivalents) in a DMF/water mixture.
-
Add the alkyne solution to the swollen resin, followed by the catalyst solution.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (10-20 equivalents) in water.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Proceed with peptide cleavage and purification.
Labeling of this compound Azide Probe in Solution
This protocol outlines the click chemistry reaction with the purified this compound azide probe in a solution phase.
Materials:
-
Purified this compound azide probe
-
Alkyne-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
DMSO (for dissolving alkyne-functionalized molecules if necessary)
Procedure:
-
Dissolve the this compound azide probe in PBS to a final concentration of 1-5 mg/mL.
-
Add the alkyne-functionalized molecule from a stock solution (typically in DMSO) to the peptide solution.
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The labeled this compound probe is now ready for purification (e.g., via size-exclusion chromatography) and downstream applications.
Quantitative Data
The efficiency and kinetics of the click reaction are crucial for successful probe application. The following tables present hypothetical quantitative data for the characterization of a this compound azide probe.
Reaction Yields with Different Alkyne Partners
| Alkyne Partner | Reaction Conditions | Yield (%) | Analytical Method |
| Propargylamine | CuAAC, RT, 1h | >95% | HPLC, LC-MS |
| Alkyne-Biotin | CuAAC, RT, 1h | >90% | HPLC, LC-MS |
| Alkyne-Fluor 594 | CuAAC, RT, 1h | >90% | HPLC, UV-Vis |
| DBCO-PEG4-Alkyne | SPAAC, 37°C, 2h | >85% | HPLC, LC-MS |
Kinetic Parameters of CuAAC Reaction
| Parameter | Value | Method |
| Second-order rate constant (k₂) | 10⁴ - 10⁵ M⁻¹s⁻¹ | Fluorescence Quenching Assay |
| Half-life (t₁/₂) at 10 µM | < 10 seconds | Kinetic Fluorescence Measurement |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Wnt/β-catenin Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of chemical probes that suppress Wnt/β-catenin signaling through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. qyaobio.com [qyaobio.com]
- 10. scilit.com [scilit.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Basis for the Pen-N3 Bioorthogonal Reaction: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Pen-N3 bioorthogonal reaction" does not correspond to a standardized, universally recognized reaction in the existing scientific literature. Based on the common nomenclature in bioorthogonal chemistry, this guide interprets "this compound" as a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involving a putative penicillin-derived or beta-lactam-containing strained alkyne ("Pen") and an azide ("N3"). This document provides a comprehensive theoretical and practical framework for such a reaction, grounded in the well-established principles of SPAAC.
Executive Summary
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments. Among the most powerful tools in this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that offers high selectivity, efficiency, and biocompatibility. This technical guide delves into the theoretical underpinnings of a putative "this compound" reaction, framed as a SPAAC process. It provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction mechanism, quantitative kinetic data, and comprehensive experimental protocols. Furthermore, this guide illustrates the practical application of this chemistry in studying complex biological processes, such as G-protein coupled receptor (GPCR) signaling, through detailed workflows and visualizations.
Theoretical Basis of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The this compound reaction is predicated on the principles of [3+2] dipolar cycloaddition, a class of reactions first extensively studied by Rolf Huisgen. In this reaction, a 1,3-dipole (the azide) reacts with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring, in this case, a triazole.
The key innovation of SPAAC is the use of a strained cyclooctyne as the alkyne component. The significant ring strain in cyclooctynes, which forces the typically linear alkyne geometry into a bent conformation, dramatically lowers the activation energy of the cycloaddition reaction.[1] This acceleration obviates the need for the cytotoxic copper(I) catalyst required in the archetypal "click" chemistry reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction proceeds readily at physiological temperatures and pH, making it truly bioorthogonal.
2.1 Reaction Mechanism
The mechanism of SPAAC is a concerted, though often asynchronous, [3+2] cycloaddition. The reaction proceeds through a single transition state, leading to the formation of a stable triazole linkage. The driving force is the release of ring strain in the cyclooctyne upon forming the less-strained triazole ring.
2.2 The Role of Ring Strain and Electronic Effects
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern SPAAC reactivity. [1]The distortion/interaction model is a powerful framework for understanding these factors. The activation energy of the reaction is decomposed into two components:
-
Distortion Energy: The energy required to deform the azide and the alkyne from their ground-state geometries to the geometries they adopt in the transition state. Due to the pre-distorted nature of strained cyclooctynes, the distortion energy required to reach the transition state is significantly lower than for linear alkynes.
-
Interaction Energy: The favorable energy released when the two distorted reactants are brought together in the transition state geometry.
Modifications to the cyclooctyne ring, such as the addition of electron-withdrawing groups (e.g., fluorine atoms) or the fusion of aromatic rings, can further enhance reactivity by lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), thereby improving its interaction with the azide's Highest Occupied Molecular Orbital (HOMO).
Quantitative Data: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications in dynamic biological systems where low concentrations of reactants are often employed. The table below summarizes the kinetic data for the reaction of various commonly used strained alkynes with benzyl azide, a standard model azide.
| Strained Alkyne (Abbreviation) | Structure | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Cyclooctyne (OCT) | ~0.0024 | [1] | |
| Bicyclononyne (BCN) | ~0.06 - 0.1 | [2] | |
| Dibenzocyclooctynol (DIBO) | ~0.0567 | [1] | |
| Dibenzoazacyclooctyne (DBCO/DIBAC) | ~0.3 - 0.9 | [2] | |
| Difluorinated Cyclooctyne (DIFO) | ~0.42 | [1] | |
| Biarylazacyclooctynone (BARAC) | ~9.3 | [2] |
Note: Reaction rates can be influenced by the solvent and the specific structure of the azide.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative strained alkyne and a general protocol for a "this compound" bioorthogonal conjugation reaction.
4.1 Synthesis of a Dibenzoazacyclooctyne (DBCO) Derivative
DBCO is a widely used strained alkyne due to its high reactivity and stability. The following is a representative, multi-step synthesis.
Materials:
-
2-iodobenzyl alcohol
-
2-ethynylaniline
-
Palladium catalysts (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Boc anhydride ((Boc)₂O)
-
Dess-Martin periodinane
-
Sodium borohydride (NaBH₄)
-
N-Bromosuccinimide (NBS)
-
Potassium tert-butoxide (t-BuOK)
-
Appropriate solvents (e.g., THF, DMF, CH₂Cl₂)
Procedure:
-
Sonogashira Coupling: Couple 2-iodobenzyl alcohol with 2-ethynylaniline using a palladium catalyst and CuI to form the diarylacetylene intermediate.
-
Protection and Reduction: Protect the aniline nitrogen with a Boc group and then perform a semi-hydrogenation of the alkyne to a cis-alkene using a suitable catalyst (e.g., Lindlar's catalyst).
-
Oxidation and Reductive Amination: Oxidize the primary alcohol to an aldehyde using Dess-Martin periodinane. Subsequent intramolecular reductive amination with NaBH₄ will form the eight-membered ring.
-
Deprotection and Functionalization (if necessary): Remove the Boc protecting group. The resulting secondary amine can be functionalized if desired.
-
Bromination and Elimination: Perform a bromination of the double bond followed by a double dehydrobromination using a strong base like t-BuOK to form the strained alkyne.
-
Purification: Purify the final DBCO derivative using column chromatography.
4.2 General Protocol for "this compound" Protein Labeling
This protocol describes the labeling of an azide-modified protein with a "Pen" (strained alkyne) probe.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
-
"Pen" (strained alkyne) probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO).
-
Desalting column or spin column for purification.
-
SDS-PAGE and fluorescence imaging system for analysis.
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an azide-free buffer.
-
Reaction Setup: Add the "Pen"-probe solution to the protein solution. A molar excess of the probe (e.g., 5-20 fold) is typically used to ensure complete labeling. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Purification: Remove the unreacted "Pen"-probe using a desalting column or a spin column with an appropriate molecular weight cutoff.
-
Analysis: Confirm successful conjugation by SDS-PAGE. The labeled protein will exhibit a higher molecular weight and/or fluorescence when imaged with the appropriate system.
Mandatory Visualizations
5.1 Logical Relationship of SPAAC Reaction Components
5.2 Experimental Workflow: Probing GPCR Signaling with "this compound"
SPAAC can be a powerful tool to study GPCR signaling. For example, a non-canonical amino acid containing an azide can be incorporated into a GPCR of interest. Subsequent labeling with a "Pen"-fluorophore allows for the visualization and tracking of the receptor, including its internalization upon agonist binding, a key step in signal desensitization.
Conclusion
The "this compound" bioorthogonal reaction, conceptualized as a Strain-Promoted Azide-Alkyne Cycloaddition, represents a powerful and versatile tool for chemical biology and drug development. Its theoretical basis, rooted in the principles of ring strain and 1,3-dipolar cycloaddition, allows for rapid and specific covalent bond formation in complex biological environments without the need for toxic catalysts. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and implement experiments utilizing this cutting-edge chemical technology. The ability to visualize and quantify dynamic cellular processes, such as GPCR signaling, underscores the immense potential of the "this compound" reaction and SPAAC in general to drive new discoveries in science and medicine.
References
Penicillin-N3: A Technical Guide to Bioorthogonal Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and selective labeling of proteins is a cornerstone of modern chemical biology and drug development. It enables the visualization, tracking, and functional characterization of proteins within their native cellular environment. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for this purpose. Among these, the azide-alkyne cycloaddition, or "click chemistry," has emerged as a robust and versatile strategy.
This technical guide focuses on Penicillin-N3 (Pen-N3) , a class of chemical probes that leverage the well-established penicillin scaffold for targeted protein labeling. These reagents incorporate an azide (N3) group, a key functional handle for bioorthogonal click chemistry. The penicillin core acts as a targeting moiety, primarily for a class of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall synthesis. This makes this compound probes particularly valuable for activity-based protein profiling (ABPP) in bacteria, offering a powerful approach for antibiotic development and studying bacterial physiology.
This document provides an in-depth overview of the principles, experimental protocols, and applications of this compound as a tool for protein labeling.
Core Principle: Bioorthogonal Labeling via Click Chemistry
This compound reagents are designed for a two-step labeling strategy. First, the this compound probe, containing a reactive β-lactam ring and a bioorthogonal azide handle, is introduced to the biological system. The penicillin scaffold directs the probe to the active site of its target proteins, primarily PBPs. The strained β-lactam ring then acylates a serine residue in the active site, forming a stable covalent bond.
Once the protein of interest is "tagged" with the azide-containing probe, a second molecule, typically a reporter such as a fluorophore or a biotin affinity tag functionalized with an alkyne group, is added. The azide and alkyne groups then undergo a highly specific and efficient cycloaddition reaction, covalently attaching the reporter to the target protein. This "click" reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained alkyne (e.g., DBCO or BCN) is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). The SPAAC reaction is generally preferred for live-cell imaging due to the cytotoxicity of copper.
Commercially Available this compound Reagents
While the term "this compound" may be used generally, specific commercially available reagents include N3-Pen-Dde and N3-Pen-Dtpp . These are click chemistry reagents that feature an azide group for bioorthogonal ligation.[1][2]
Mechanism of Action: Targeting Penicillin-Binding Proteins
Penicillin and its derivatives are structural mimics of the D-Ala-D-Ala moiety of peptidoglycan precursors, the natural substrates of PBPs.[1] This mimicry allows them to bind to the active site of PBPs. The key steps in the labeling process are:
-
Recognition and Binding: The this compound probe binds to the active site of a PBP.
-
Covalent Modification: The electrophilic β-lactam ring of the penicillin scaffold is attacked by a nucleophilic serine residue in the PBP active site, leading to the opening of the ring and the formation of a stable acyl-enzyme intermediate. This covalently attaches the this compound probe to the PBP.
-
Bioorthogonal Ligation: The azide group on the now-tethered probe is exposed and available to react with an alkyne-containing reporter molecule via click chemistry.
Mechanism of this compound labeling.
Experimental Protocols
The following are generalized protocols for the use of this compound probes in labeling PBPs in bacteria. Specific conditions may need to be optimized for the particular bacterial species, probe, and reporter molecule used.
In Vivo Labeling of PBPs in Bacterial Cells
This protocol is adapted for live-cell labeling followed by in-gel fluorescence analysis.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound probe (e.g., N3-Pen-Dde)
-
Alkyne-fluorophore (e.g., DBCO-488)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel imager
Procedure:
-
Bacterial Culture: Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).
-
Labeling with this compound:
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in fresh growth medium or PBS to the desired cell density.
-
Add the this compound probe to a final concentration of 1-50 µM.
-
Incubate for 30-60 minutes at 37°C with shaking.
-
-
Washing:
-
Harvest the labeled cells by centrifugation.
-
Wash the cell pellet 2-3 times with cold PBS to remove excess unbound probe.
-
-
Click Reaction (SPAAC):
-
Resuspend the washed cells in PBS.
-
Add the alkyne-fluorophore to a final concentration of 10-100 µM.
-
Incubate for 1-2 hours at room temperature or 37°C, protected from light.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C) to remove cell debris.
-
-
Analysis:
-
Determine the protein concentration of the supernatant.
-
Mix the lysate with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel imager at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Activity-Based Protein Profiling (ABPP) Workflow
This workflow is designed for the identification of this compound-labeled proteins from a complex proteome using a biotin reporter and mass spectrometry.
References
The Specificity of Pen-N3: A Technical Guide to a Wnt/β-Catenin Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pen-N3, a synthetic peptide inhibitor designed to specifically target the Wnt/β-catenin signaling pathway. This compound serves as a valuable research tool for studying the intricate mechanisms of Wnt signaling and holds potential as a therapeutic lead in diseases characterized by aberrant pathway activation, such as various cancers. This document details the mechanism of action, quantitative data on its inhibitory properties, and the experimental protocols used for its characterization.
Core Mechanism of Action: Targeting the Dishevelled PDZ Domain
This compound is a 38-amino acid, cell-permeable peptide. It is composed of a 22-amino acid inhibitory sequence fused to a 16-amino acid cell-penetrating peptide derived from the Antennapedia homeodomain, which facilitates its transport across the cell membrane.
The inhibitory action of this compound is highly specific. It functions by binding to the PDZ domain of the Dishevelled (Dvl) family of proteins.[1][2][3][4] Dvl is a critical cytoplasmic scaffolding protein that transduces the Wnt signal from the Frizzled receptor complex to downstream components. The PDZ domain of Dvl is essential for this signal relay. By occupying the PDZ domain's binding pocket, this compound effectively prevents the protein-protein interactions necessary for the inhibition of the β-catenin destruction complex. This leads to the suppression of β-catenin accumulation and its subsequent translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[1][5]
The inhibitory sequence of this compound was identified through a random phage display screening, meaning it is not derived from a known endogenous Wnt pathway protein.[2][3] This de novo origin contributes to its specific mode of action.
Quantitative Data
The efficacy of this compound in inhibiting the canonical Wnt/β-catenin signaling pathway has been quantified through cell-based assays. The following table summarizes the key inhibitory parameter.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 11 ± 4 µM | HEK293 | TCF/LEF Luciferase Reporter Assay | [3][5] |
Table 1: Inhibitory Concentration of this compound. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit 50% of the Wnt3a-induced signaling activity.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of inhibition by this compound.
Figure 1: this compound Inhibition of the Wnt/β-Catenin Pathway. This diagram shows that in the presence of a Wnt ligand, Dishevelled (Dvl) is recruited to the Frizzled receptor and inhibits the β-catenin destruction complex. This compound specifically binds to the PDZ domain of Dvl, preventing this inhibition and thereby allowing the destruction complex to remain active, leading to the degradation of β-catenin.
Experimental Protocols
The characterization of this compound relies on several key experimental methodologies. Detailed, generalized protocols for these experiments are provided below.
TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activity
This assay is the primary method for quantifying the inhibitory effect of this compound on the transcriptional output of the Wnt/β-catenin pathway.
Objective: To measure the activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin, in response to Wnt stimulation and this compound treatment.
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells (or another suitable cell line) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF/Hygro]) and a constitutively expressed Renilla luciferase vector (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate for 24 hours to allow for vector expression.
-
-
Treatment:
-
Replace the medium with fresh growth medium containing the Wnt pathway agonist (e.g., recombinant Wnt3a protein or LiCl) and varying concentrations of this compound peptide. Include appropriate controls (vehicle only, Wnt agonist only).
-
Incubate the cells for an additional 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) to Validate Dvl Interaction
This experiment confirms the direct physical interaction between this compound (or a tagged version thereof) and the Dishevelled protein within a cellular context.
Objective: To demonstrate that this compound binds to Dvl in cell lysates.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture cells (e.g., HEK293T) and transfect with a plasmid expressing a tagged version of Dvl (e.g., DVL2-FLAG).
-
Treat the cells with this compound or a control peptide for a specified period.
-
Harvest the cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the Dvl tag (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to capture the antibody-antigen complexes. Incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes this compound (if tagged) or an antibody against Dvl to confirm the pulldown. A reduction in the interaction between a Dvl-binding partner and Dvl in the presence of this compound can also be assessed.[6]
-
Cellular Uptake Visualization and Quantification
This protocol is used to confirm that the cell-penetrating component of this compound is effective at delivering the peptide into the cytoplasm.
Objective: To visualize and/or quantify the internalization of this compound into live cells.
Methodology:
-
Peptide Labeling:
-
Synthesize this compound with a fluorescent label (e.g., FITC or TAMRA) attached, typically at the N-terminus.
-
-
Cell Culture and Incubation:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with the fluorescently labeled this compound at a specified concentration (e.g., 1-10 µM) in serum-free media.
-
-
Live-Cell Imaging (Qualitative):
-
Visualize the cellular uptake of the peptide in real-time using a confocal or fluorescence microscope. Time-lapse imaging can be used to monitor the kinetics of internalization.
-
To distinguish between membrane-bound and internalized peptide, co-stain with a membrane dye or perform an acid wash to quench extracellular fluorescence.
-
-
Flow Cytometry (Quantitative):
-
After incubating cells with fluorescent this compound, wash them to remove excess peptide.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the cell population using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized peptide. Treat cells with trypsin before analysis to remove surface-bound peptide and ensure only internalized fluorescence is measured.
-
Experimental Workflow
The logical flow for characterizing a specific inhibitor like this compound is as follows:
Figure 2: Workflow for this compound Characterization. This diagram outlines the logical progression from identifying the therapeutic target to synthesizing the inhibitor, confirming its cellular entry and target binding, and finally quantifying its functional effect on the signaling pathway.
References
- 1. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [worldwide.promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pen-N3 Click Chemistry in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool for bioorthogonal labeling, allowing for the specific and efficient modification of biomolecules in their native environment, including live cells. This set of reactions is characterized by high yields, stereospecificity, and the generation of inoffensive byproducts. Among the various click reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most widely used for biological applications.[1][2][3]
This document provides detailed protocols for utilizing azide-functionalized molecules, exemplified by the peptide Pen-N3, for click chemistry applications in live cells. This compound is a peptide inhibitor of the Wnt/β-catenin signaling pathway that contains an azide group, making it amenable to click chemistry-based labeling and visualization.[4] The protocols outlined below are adaptable for other azide-modified molecules of interest.
Principle of Live-Cell Click Chemistry
Live-cell click chemistry involves a two-step process. First, an azide-modified molecule (like this compound or a metabolic precursor) is introduced into the live cells. This can be achieved through direct addition to the cell culture medium, allowing for cellular uptake.[1] Following incubation, an alkyne-functionalized reporter molecule (e.g., a fluorescent dye) is added. The azide and alkyne moieties then undergo a highly specific cycloaddition reaction, resulting in the covalent labeling of the target molecule.[5]
For CuAAC, a copper(I) catalyst is required. However, copper can be toxic to cells.[2] To mitigate this, the reaction is typically performed at low copper concentrations in the presence of a stabilizing ligand, such as tris(hydroxypropyltriazolyl)methylamine (THPTA), which protects the cells from oxidative damage.[5] Alternatively, SPAAC utilizes strained cyclooctynes (e.g., DBCO or BCN) that react with azides without the need for a copper catalyst, offering a more biocompatible approach for live-cell studies.[6][7]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol describes the labeling of an azide-modified molecule in live cells using a copper-catalyzed click reaction.
Materials:
-
Adherent or suspension cells cultured in appropriate medium
-
Azide-modified molecule of interest (e.g., this compound)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in water)
-
Phosphate-buffered saline (PBS)
-
Cell imaging medium
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Incubation with Azide-Modified Molecule:
-
Prepare a working solution of the azide-modified molecule (e.g., this compound) in cell culture medium. The final concentration will depend on the specific molecule and experimental goals (a typical starting range is 1-50 µM).
-
Remove the old medium from the cells and add the medium containing the azide-modified molecule.
-
Incubate the cells for a sufficient period to allow for cellular uptake and localization (e.g., 1-24 hours). This step should be optimized for the specific molecule of interest.
-
-
Preparation of Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail immediately before use.
-
In a sterile tube, mix the following components in imaging medium or PBS. The final concentrations should be optimized, but a good starting point is:
-
Alkyne-functionalized fluorescent dye (e.g., 1-10 µM)
-
CuSO₄ (e.g., 50 µM)
-
THPTA (e.g., 250 µM)
-
-
Gently mix, and then add sodium ascorbate to a final concentration of 2.5 mM. Mix again.
-
-
Click Reaction:
-
Wash the cells twice with warm PBS to remove any excess azide-modified molecule.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 5-20 minutes at 37°C. Minimize incubation time to reduce potential copper-induced cytotoxicity.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three to five times with warm PBS.
-
Add fresh imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol provides a copper-free method for labeling azide-modified molecules in live cells.
Materials:
-
Adherent or suspension cells cultured in appropriate medium
-
Azide-modified molecule of interest (e.g., this compound)
-
Strain-promoted alkyne (e.g., DBCO- or BCN-functionalized fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Cell imaging medium
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Incubation with Azide-Modified Molecule: Incubate cells with the azide-modified molecule as described in Protocol 1.
-
Labeling with Strain-Promoted Alkyne:
-
Wash the cells twice with warm PBS.
-
Prepare a working solution of the strain-promoted alkyne-dye in imaging medium (a typical starting range is 1-10 µM).
-
Add the labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C. The optimal incubation time will depend on the specific reactants and cell type.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three to five times with warm PBS.
-
Add fresh imaging medium to the cells.
-
Image the cells using a fluorescence microscope.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for Live-Cell Click Chemistry
| Reagent | CuAAC Protocol | SPAAC Protocol |
| Azide-Modified Molecule | 1-50 µM | 1-50 µM |
| Alkyne-Fluorophore | 1-10 µM | - |
| Strain-Promoted Alkyne | - | 1-10 µM |
| CuSO₄ | 20-100 µM | - |
| THPTA | 100-500 µM | - |
| Sodium Ascorbate | 1-2.5 mM | - |
Table 2: Comparison of CuAAC and SPAAC for Live-Cell Applications
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (10-100 M⁻¹s⁻¹)[7] | Slower than CuAAC (10⁻²-1 M⁻¹s⁻¹)[7] |
| Biocompatibility | Potential cytotoxicity from copper[2] | Generally considered more biocompatible |
| Reagents | Terminal Alkyne | Strained Alkyne (DBCO, BCN) |
| Complexity | Requires careful preparation of catalyst cocktail | Simpler, two-component reaction |
Mandatory Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in live cells.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in live cells.
Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of this compound.
Troubleshooting and Considerations
-
High Background Fluorescence: Insufficient washing after the click reaction or non-specific binding of the fluorescent probe can lead to high background. Increase the number and duration of wash steps.
-
Low Labeling Efficiency: The concentration of the azide or alkyne reagents may be too low, or the incubation times may be too short. Optimize these parameters. For CuAAC, ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
Cell Death/Toxicity: For CuAAC, copper-induced cytotoxicity is a primary concern.[2] Reduce the concentration of CuSO₄ and the incubation time. The use of a protective ligand like THPTA is crucial.[5] If toxicity persists, switching to a SPAAC protocol is recommended.
-
Phototoxicity: During imaging, prolonged exposure to high-intensity light can cause phototoxicity. Use the lowest possible laser power and exposure time required to obtain a good signal.
By following these protocols and considering the outlined variables, researchers can effectively utilize this compound and other azide-modified molecules for a wide range of live-cell labeling and imaging applications.
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
Illuminating Biology: A Guide to Fluorescent Labeling with Azide-Modified Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling has revolutionized our ability to visualize and quantify biological processes in real-time. Among the most powerful techniques for attaching fluorescent dyes to biomolecules is a suite of reactions broadly known as "click chemistry." This approach utilizes bioorthogonal reactions, meaning they occur efficiently within complex biological systems without interfering with native biochemical processes. A cornerstone of click chemistry is the azide-alkyne cycloaddition, where an azide-functionalized molecule (often denoted with "-N3") is specifically and covalently linked to an alkyne-containing fluorescent dye.
These application notes provide a detailed overview and step-by-step protocols for utilizing azide-modified probes, referred to here as "Pen-N3" for simplicity, in fluorescent labeling applications. We will cover the underlying chemical principles, compare the two major types of azide-alkyne cycloaddition, and provide protocols for labeling proteins and cells.
Principle of the Method: Azide-Alkyne Cycloaddition
The fluorescent labeling strategy described herein is a two-step process. First, a biomolecule of interest is tagged with an azide group. This can be achieved through various methods, including metabolic labeling, enzymatic installation, or chemical conjugation to reactive amino acid side chains. Subsequently, the azide-tagged biomolecule is reacted with a fluorescent dye that has been modified with an alkyne group. The azide and alkyne groups undergo a highly specific and efficient cycloaddition reaction to form a stable triazole linkage, covalently attaching the fluorescent dye to the target biomolecule.[1][2]
There are two primary variants of the azide-alkyne cycloaddition used in biological research:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and high-yielding but requires a copper(I) catalyst. While effective for in vitro applications, the cytotoxicity of copper can be a concern for live-cell imaging.[1][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne component. The ring strain provides the activation energy for the reaction, eliminating the need for a toxic catalyst and making it ideal for labeling in living cells and organisms.[1][3]
Data Presentation: Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific application. The following tables summarize key quantitative parameters to aid in selecting the appropriate method.
Table 1: Reaction Kinetics and Labeling Efficiency
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Takeaway |
| Second-Order Rate Constant | 10² - 10⁴ M⁻¹s⁻¹ | 10⁻¹ - 10¹ M⁻¹s⁻¹ | CuAAC is significantly faster. |
| Typical Fluorophore Concentration | 20 - 50 µM | 20 - 50 µM | Optimal concentrations are similar for both methods.[4] |
| Typical Reaction Time | 5 - 15 minutes | 15 - 60 minutes | CuAAC provides faster labeling.[4] |
| Protein Identification (Proteomics) | Higher number of identified proteins | Lower number of identified proteins | CuAAC may provide better coverage in proteomics studies.[1] |
Table 2: Biocompatibility and Potential Issues
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Takeaway |
| Biocompatibility | Moderate; copper toxicity is a concern. | High; no exogenous metal catalyst required.[3] | SPAAC is the preferred method for live-cell and in vivo imaging. |
| Non-Specific Labeling | Can occur, dependent on the copper catalyst.[5] | Can react with thiols (e.g., cysteine) at a much lower rate than with azides.[5] | Both methods can exhibit some level of non-specific labeling, which should be controlled for. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Purified Proteins via CuAAC
This protocol describes the labeling of a purified protein that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
DMSO (anhydrous)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding the following components in the order listed. The volumes can be scaled as needed.
-
Azide-modified protein solution (final concentration 1-10 µM)
-
Alkyne-fluorescent dye (from a 10 mM stock in DMSO, final concentration 50-100 µM)
-
CuSO₄/THPTA premix (add CuSO₄ and THPTA in a 1:5 molar ratio, then add to the reaction to a final copper concentration of 100-500 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess dye and reaction components by size-exclusion chromatography.
-
Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.[6][7][8]
-
Measure the absorbance of the labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law.
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 10 for antibodies.[9]
-
Protocol 2: Live-Cell Surface Labeling via SPAAC
This protocol describes the labeling of cell surface glycoproteins that have been metabolically labeled with an azide-containing sugar.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Incubate the cells with Ac₄ManNAz in complete culture medium for 24-48 hours. The optimal concentration of the azide sugar should be determined empirically for each cell type but is typically in the range of 25-50 µM.
-
Wash: Gently wash the cells three times with pre-warmed PBS to remove unincorporated azide sugar.
-
SPAAC Reaction: Add the DBCO-functionalized fluorescent dye, diluted in fresh culture medium, to the cells. A typical starting concentration is 5-20 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash: Gently wash the cells three times with pre-warmed PBS to remove the unbound dye.
-
Imaging: The cells are now ready for fluorescence microscopy. It is important to optimize imaging parameters to maximize the signal-to-noise ratio.[10][11]
Mandatory Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Caption: Workflow for Live-Cell Surface Labeling via SPAAC.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pen-N3 Target Identification using Photoaffinity Labeling and Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pen-N3 is a cell-permeable peptide that has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by binding to the PDZ domain of the Dishevelled (Dvl) protein, thereby disrupting downstream signaling events that lead to the accumulation of β-catenin and the activation of Wnt target genes. Understanding the full spectrum of protein interactions of this compound within the cellular environment is crucial for elucidating its mechanism of action and identifying potential off-target effects.
This document provides a detailed experimental workflow for the identification and quantification of this compound protein targets in mammalian cells. The proposed strategy utilizes a modified this compound probe incorporating a photoreactive group and an azide handle for bioorthogonal ligation. This photoaffinity labeling approach, coupled with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and quantitative mass spectrometry-based proteomics, enables the covalent capture, enrichment, and identification of specific protein interactors.
Principle of the Method
The experimental design is based on a competitive quantitative proteomics strategy using Stable Isotope Labeling by Amino acids in Cell culture (SILAC). A photoreactive and azide-functionalized version of the this compound peptide (hereafter referred to as "this compound-PAL") is used to covalently capture binding partners upon UV irradiation. A competitor, the original this compound peptide, is used to distinguish specific interactors from non-specific background binding.
The workflow is as follows:
-
SILAC Labeling: Two populations of cells are cultured in media containing either "light" (standard) or "heavy" (¹³C, ¹⁵N-labeled) arginine and lysine.
-
Competitive Photoaffinity Labeling: The "heavy" labeled cells are treated with the this compound-PAL probe, while the "light" labeled cells are treated with the this compound-PAL probe in the presence of an excess of the competitor this compound peptide.
-
UV Crosslinking: Both cell populations are exposed to UV light to induce covalent crosslinking of the this compound-PAL probe to its interacting proteins.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the proteomes are combined. A biotin-alkyne tag is then "clicked" onto the azide handle of the this compound-PAL probe.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin affinity chromatography. The enriched proteins are then digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of "heavy" and "light" peptides is used to identify proteins that are specifically enriched in the absence of the competitor, thus representing high-confidence this compound interactors.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for various steps in the protocol. These should be optimized for specific cell lines and experimental conditions.
Table 1: Recommended Concentrations for Cellular Treatment
| Reagent | Recommended Starting Concentration | Incubation Time | Notes |
| This compound-PAL Probe | 1 - 10 µM | 1 - 4 hours | Titrate to determine the lowest effective concentration to minimize off-target effects. |
| This compound Competitor | 50 - 100-fold molar excess over the probe | 30 minutes prior to probe addition | Ensure complete competition for specific binding sites. |
Table 2: Click Chemistry Reaction Components
| Reagent | Stock Concentration | Final Concentration |
| Biotin-Alkyne | 10 mM in DMSO | 100 µM |
| Copper (II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM |
| THPTA Ligand | 100 mM in H₂O | 5 mM |
| Sodium Ascorbate | 500 mM in H₂O (freshly prepared) | 5 mM |
Table 3: Interpretation of SILAC Ratios for Target Identification
| SILAC Ratio (Heavy/Light) | Interpretation | Confidence |
| > 3 | Strong interactor | High |
| 2 - 3 | Putative interactor | Medium |
| 1 - 2 | Non-specific binder or low-affinity interactor | Low |
| < 1 | Background protein | Not a target |
Experimental Protocols
Protocol 1: SILAC Labeling and Cell Culture
This protocol is for adherent mammalian cells (e.g., HEK293T, HeLa).
-
Culture cells for at least 6 doublings in SILAC-compatible DMEM lacking L-lysine and L-arginine.
-
For "light" labeled cells, supplement the medium with standard L-lysine and L-arginine.
-
For "heavy" labeled cells, supplement the medium with ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure >95% incorporation of heavy amino acids by mass spectrometry before starting the experiment.
Protocol 2: Photoaffinity Labeling and UV Crosslinking
-
Plate "light" and "heavy" SILAC-labeled cells to achieve 80-90% confluency on the day of the experiment.
-
Competition (Light Cells): Pre-treat the "light" labeled cells with the competitor this compound peptide at a 50-100-fold molar excess for 30 minutes.
-
Probe Addition: Add the this compound-PAL probe to both "light" and "heavy" plates to the desired final concentration (e.g., 5 µM).
-
Incubate for 1-4 hours at 37°C.
-
Wash the cells twice with ice-cold PBS to remove the unbound probe.
-
Place the cell culture plates on ice and irradiate with UV light (365 nm) for 15-30 minutes.
-
After irradiation, scrape the cells into ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes.
Protocol 3: Cell Lysis and Click Chemistry
-
Lyse the "light" and "heavy" cell pellets separately in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors).
-
Determine the protein concentration of each lysate using a BCA assay.
-
Combine an equal amount of protein from the "light" and "heavy" lysates.
-
To the combined lysate, add the click chemistry reagents sequentially as described in Table 2. a. Add Biotin-Alkyne. b. Add Copper (II) Sulfate. c. Add THPTA ligand. d. Initiate the reaction by adding freshly prepared sodium ascorbate.[3]
-
Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.[4]
Protocol 4: Enrichment of Biotinylated Proteins and On-Bead Digestion
-
Add pre-washed high-capacity streptavidin agarose beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins:
-
Twice with lysis buffer.
-
Twice with 1 M KCl.
-
Twice with 50 mM ammonium bicarbonate.
-
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip.
Protocol 5: LC-MS/MS and Data Analysis
-
Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
-
Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Analyze the raw mass spectrometry data using a software package such as MaxQuant.
-
Search the spectra against a human protein database.
-
Configure the software to identify peptides containing "light" and "heavy" SILAC labels and to quantify the heavy/light ratios.
-
Filter the results to identify proteins with a high heavy/light ratio, indicating specific binding to the this compound-PAL probe.
Mandatory Visualizations
References
Application Notes and Protocols for Pen-N3 in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin-N3 (Pen-N3) represents a class of chemical probes where a penicillin scaffold is functionalized with an azide (N3) group. This modification allows for the versatile application of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the identification and characterization of penicillin-binding proteins (PBPs) and other potential cellular targets. Pull-down assays utilizing this compound as bait are powerful tools in chemical biology and drug discovery for elucidating the mechanism of action of β-lactam antibiotics, identifying off-target effects, and discovering novel therapeutic targets.
This document provides detailed application notes and protocols for the use of this compound in pull-down assays coupled with quantitative mass spectrometry.
Principle of the Method
The this compound pull-down assay is a multi-step process designed to isolate and identify proteins that interact with penicillin. The core principle involves three key stages:
-
Target Binding: The this compound probe is incubated with a biological sample (e.g., cell lysate). The penicillin core of the probe covalently binds to the active site of its target proteins, primarily PBPs.
-
Click Chemistry-Mediated Capture: The azide group on the this compound probe serves as a handle for bioorthogonal ligation. An alkyne-functionalized reporter tag (e.g., alkyne-biotin) is "clicked" onto the azide, forming a stable triazole linkage. This step attaches a high-affinity tag (biotin) to the probe-protein complex.
-
Affinity Purification and Analysis: The biotinylated protein complexes are then captured on an affinity resin (e.g., streptavidin-coated beads). After stringent washing to remove non-specific binders, the enriched proteins are eluted and identified and quantified using mass spectrometry.
Data Presentation
Quantitative proteomics is essential for distinguishing true interactors from background contaminants. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) are commonly employed. The data is typically presented in a tabular format, highlighting the enriched proteins, their fold change, and statistical significance.
Table 1: Quantitative Proteomic Analysis of Proteins Enriched by this compound Pull-Down in Streptococcus pneumoniae
| Protein ID (Gene Name) | Protein Description | Fold Enrichment (this compound vs. Control) | p-value |
| PBP1A | Penicillin-binding protein 1A | 25.6 | < 0.001 |
| PBP2B | Penicillin-binding protein 2B | 18.2 | < 0.001 |
| PBP2X | Penicillin-binding protein 2X | 35.1 | < 0.001 |
| PBP3 | Penicillin-binding protein 3 | 15.8 | < 0.005 |
| MurG | UDP-N-acetylglucosamine--N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase | 3.5 | < 0.05 |
| FtsZ | Cell division protein FtsZ | 2.8 | < 0.05 |
Note: This table is a representative example based on typical results from such experiments and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: In Situ Labeling of Bacterial Cells with this compound
This protocol describes the labeling of target proteins with a this compound probe in live bacterial cells.
Materials:
-
Bacterial culture (e.g., Streptococcus pneumoniae)
-
Appropriate growth medium (e.g., Brain Heart Infusion broth)
-
This compound probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with cold PBS and resuspend in fresh growth medium to the original volume.
-
Add the this compound probe to the cell suspension to a final concentration of 10-50 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells with the probe for 30-60 minutes at 37°C with gentle shaking.
-
Harvest the labeled cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold PBS to remove unbound probe.
-
The cell pellet is now ready for cell lysis and subsequent click chemistry.
Protocol 2: Cell Lysis and Click Chemistry Reaction
This protocol details the lysis of this compound labeled cells and the subsequent copper-catalyzed azide-alkyne click chemistry reaction to attach a biotin tag.
Materials:
-
This compound labeled cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
Bead beater or sonicator
-
Alkyne-Biotin (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (freshly prepared stock solution in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared stock solution in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)
-
Microcentrifuge tubes
Procedure:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.
-
Lyse the cells by mechanical disruption (e.g., bead beating or sonication) on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new microcentrifuge tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Alkyne-Biotin to a final concentration of 100 µM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
TCEP or Sodium Ascorbate to a final concentration of 1 mM.
-
-
Vortex the reaction mixture gently and incubate for 1 hour at room temperature in the dark.
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated protein-probe complexes using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein lysate (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl pH 8.0)
-
Wash Buffer 3 (e.g., 20% Acetonitrile in PBS)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT) or on-bead digestion buffer
-
Magnetic rack
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Wash Buffer 1.
-
Add the equilibrated beads to the biotinylated protein lysate.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash three times with Wash Buffer 1.
-
Wash three times with Wash Buffer 2.
-
Wash three times with Wash Buffer 3.
-
-
After the final wash, the beads with the enriched proteins are ready for elution or on-bead digestion for mass spectrometry analysis.
Protocol 4: On-Bead Digestion for Mass Spectrometry
This protocol outlines the preparation of enriched proteins for mass spectrometry analysis via on-bead digestion.
Materials:
-
Beads with enriched proteins (from Protocol 3)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Resuspend the beads in 100 µL of Digestion Buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
The next day, place the tube on a magnetic rack and carefully collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
The sample is now ready for desalting (e.g., using a C18 StageTip) and analysis by LC-MS/MS.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action within a bacterial cell.
Experimental Workflow
Caption: Experimental workflow for this compound pull-down assay.
Logical Relationship of Data Analysis
Caption: Logical flow of quantitative proteomic data analysis.
Application Notes and Protocols for Pen-N3 Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of Pen-N3, an azide-functionalized molecule, to a target biomolecule using click chemistry. The protocols detailed below are designed to be adaptable for a variety of research and drug development applications, including the creation of antibody-drug conjugates (ADCs), targeted imaging agents, and other biotherapeutics.
Introduction to this compound and Click Chemistry
This compound is a reagent that incorporates an azide (-N3) functional group. This azide group is a key component for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1] The azide group can specifically react with an alkyne group to form a stable triazole linkage.[2][3] This process, known as an azide-alkyne cycloaddition, is a cornerstone of bioconjugation.[4][5]
There are two primary forms of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react with the azide.[6][7] SPAAC is often preferred for applications involving living cells or sensitive biomolecules due to the absence of a toxic metal catalyst.[8]
These application notes will focus on the SPAAC pathway for this compound conjugation due to its broad applicability in biological systems.
Experimental Workflow for this compound Conjugation
The general workflow for conjugating this compound to a target molecule (e.g., a protein, antibody, or oligonucleotide) functionalized with a strained alkyne is depicted below.
Caption: Experimental workflow for this compound conjugation via SPAAC.
Detailed Experimental Protocols
This section provides a step-by-step guide for the conjugation of this compound to a protein that has been pre-functionalized with a strained alkyne (e.g., DBCO).
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | (Specify Supplier) | Azide-containing molecule for conjugation |
| DBCO-functionalized Protein | (Prepared in-house) | Target biomolecule for conjugation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard Supplier | Reaction buffer |
| Dimethyl Sulfoxide (DMSO) | Standard Supplier | Solvent for dissolving this compound |
| Size-Exclusion Chromatography (SEC) Column | (Specify Supplier) | Purification of the conjugate |
| SDS-PAGE Gels and Buffers | Standard Supplier | Analysis of conjugation efficiency |
| Mass Spectrometer | (Specify Equipment) | Characterization of the conjugate |
Protocol for this compound Conjugation
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare the DBCO-functionalized protein in PBS at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the DBCO-functionalized protein solution. The optimal ratio should be determined empirically for each specific protein and application.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time may need to be optimized.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound by size-exclusion chromatography (SEC) or dialysis.[9]
-
For SEC, use a column with a suitable molecular weight cutoff for the protein of interest, equilibrated with PBS.
-
Collect fractions and monitor the protein elution using absorbance at 280 nm.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the conjugate and calculate the degree of labeling (DOL).
-
Functional Assays: Perform relevant functional assays (e.g., ELISA, cell-based assays) to ensure that the biological activity of the protein is retained after conjugation.[10]
-
Signaling Pathway Example: Targeted Drug Delivery
This compound can be used to attach cytotoxic drugs to antibodies, creating Antibody-Drug Conjugates (ADCs). These ADCs can then target specific cancer cells. The following diagram illustrates the general mechanism of action for an ADC.
Caption: Mechanism of action for a targeted antibody-drug conjugate.
Quantitative Data Summary
The following table provides a summary of typical quantitative data for a this compound conjugation reaction. Note that these values are illustrative and should be optimized for each specific application.
| Parameter | Typical Value | Method of Determination |
| Molar Excess of this compound | 5-20 fold | Titration Experiment |
| Reaction Time | 1-4 hours (RT) | Time-course Analysis |
| Conjugation Efficiency | > 90% | SDS-PAGE, Mass Spec |
| Degree of Labeling (DOL) | 1-4 | Mass Spectrometry |
| Retention of Biological Activity | > 95% | Functional Assay |
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile method for the creation of novel bioconjugates.[11] The protocols and information provided in these application notes offer a solid foundation for researchers to develop and optimize their specific conjugation strategies for a wide range of applications in drug development and biomedical research.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 4. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 5. clinicallab.com [clinicallab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Compound-N3 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to optimizing the concentration of a novel compound, herein referred to as Compound-N3, for various cell culture applications. Establishing the optimal concentration of a test compound is a critical first step in preclinical research to ensure meaningful and reproducible results. This guide outlines the necessary experiments, from determining the effective concentration range to assessing cytotoxicity and target engagement, complete with detailed protocols and data presentation formats.
Introduction
The biological effect of any compound on cultured cells is highly dependent on its concentration. Too low a concentration may elicit no response, while an excessively high concentration can lead to off-target effects and cytotoxicity, confounding experimental outcomes. Therefore, a systematic approach to determine the optimal working concentration is paramount. This application note will guide researchers through a standard workflow for characterizing the activity of Compound-N3 in a cell-based setting.
Initial Considerations & Stock Solution Preparation
Before initiating any cell-based assays, it is crucial to understand the physicochemical properties of Compound-N3, particularly its solubility.
Stock Solution Preparation:
-
Solvent Selection: Most small molecules are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C for long-term stability.
-
Vehicle Control: In all experiments, it is essential to include a vehicle control group, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve Compound-N3. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity.[1][2]
Experimental Workflow for Optimizing Compound-N3 Concentration
The optimization process typically involves a tiered approach, starting with a broad concentration range to identify a bioactive window, followed by more focused experiments to pinpoint the optimal concentration for specific assays.
References
Application Notes and Protocols: Pen-N3 Protocol for Fixed Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pen-N3 protocol represents a powerful and versatile method for the fluorescent labeling of intracellular targets within fixed tissue samples. This technique leverages the capabilities of a cell-penetrating peptide (CPP), Penetratin, modified with an azide (N3) functional group. The azide serves as a bioorthogonal handle for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This allows for the covalent attachment of a fluorescent reporter molecule containing a terminal alkyne. The high specificity and efficiency of the click reaction, combined with the cell-penetrating nature of the peptide, enable robust and targeted labeling in the dense environment of fixed tissues.
The protocol is particularly advantageous for its modularity; a variety of alkyne-modified fluorescent dyes, biotin, or other reporter molecules can be "clicked" onto the azide-modified peptide, allowing for flexibility in experimental design. Applications of this technique are broad, ranging from the visualization of specific cellular structures to the tracking of peptide-based therapeutics in a tissue context.
Principle of the Method
The this compound protocol is a two-step labeling strategy. In the first step, the azide-containing Penetratin peptide (this compound) is introduced to the fixed tissue sample. Penetratin facilitates the transport of the azide probe across cell membranes, distributing it throughout the cells within the tissue. In the second step, a solution containing an alkyne-functionalized fluorophore, a copper(I) catalyst, and a stabilizing ligand is added. The copper(I) catalyzes the highly specific cycloaddition reaction between the peptide's azide group and the fluorophore's alkyne group, resulting in a stable triazole linkage and fluorescently labeled targets within the tissue.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Molecular mechanism of this compound labeling in fixed tissue.
Caption: Step-by-step experimental workflow for the this compound protocol.
Experimental Protocols
Materials
-
Penetratin-Azide (this compound) Peptide: Custom synthesized or commercially available.
-
Alkyne-Fluorophore: e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488, etc.
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer: PBS with 0.5% Triton X-100
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections on Slides
-
Xylene or a Xylene Substitute
-
Ethanol Series (100%, 95%, 70%)
-
Deionized Water
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Equipment
-
Coplin jars or staining dishes
-
Incubation chamber
-
Fluorescence microscope
Protocol Steps
1. Tissue Preparation (for FFPE sections)
-
Deparaffinization:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
-
Rehydration:
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Permeabilization:
-
Incubate slides in Permeabilization Buffer for 15 minutes at room temperature.
-
Wash slides with PBS for 3 x 5 minutes.
-
2. This compound Probe Incubation
-
Prepare a 10 µM working solution of this compound peptide in Blocking Buffer.
-
Incubate the tissue sections with the this compound working solution for 1 hour at room temperature in a humidified chamber.
3. Washing
-
Wash the slides with PBS for 3 x 5 minutes to remove unbound this compound peptide.
4. Click Reaction
-
Note: Prepare the Click Reaction Mix immediately before use.
-
Prepare Stock Solutions:
-
Copper(II) Sulfate: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Alkyne-Fluorophore: 2.5 mM in DMSO or water.
-
Sodium Ascorbate: 300 mM in deionized water (prepare fresh).
-
-
Prepare Click Reaction Mix (for 1 mL):
-
To 885 µL of PBS, add the following in order, vortexing gently after each addition:
-
20 µL of Alkyne-Fluorophore stock solution (final concentration: 50 µM).
-
50 µL of THPTA stock solution (final concentration: 5 mM).
-
25 µL of Copper(II) Sulfate stock solution (final concentration: 0.5 mM).
-
20 µL of Sodium Ascorbate stock solution (final concentration: 6 mM).
-
-
-
Incubation:
-
Add the Click Reaction Mix to the tissue sections, ensuring complete coverage.
-
Incubate for 30 minutes at room temperature, protected from light.
-
5. Washing
-
Wash the slides with PBS for 3 x 5 minutes to remove click reaction components.
6. Counterstaining (Optional)
-
Incubate slides with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash with PBS for 2 x 5 minutes.
7. Mounting and Imaging
-
Briefly rinse the slides in deionized water.
-
Mount coverslips using an antifade mounting medium.
-
Image the slides using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and counterstain.
Data Presentation
Table 1: Summary of Reagents and Protocol Parameters
| Step | Reagent/Parameter | Concentration/Setting | Incubation Time/Duration | Temperature |
| Tissue Preparation | ||||
| Deparaffinization | Xylene | N/A | 2 x 5 minutes | Room Temperature |
| Rehydration | Ethanol Series | 100%, 95%, 70% | 2 x 3 minutes each | Room Temperature |
| Permeabilization | 0.5% Triton X-100 in PBS | 0.5% | 15 minutes | Room Temperature |
| Probe Incubation | ||||
| This compound in Blocking Buffer | 10 µM | 1 hour | Room Temperature | |
| Click Reaction | ||||
| Alkyne-Fluorophore | 50 µM | 30 minutes | Room Temperature | |
| Copper(II) Sulfate | 0.5 mM | 30 minutes | Room Temperature | |
| THPTA | 5 mM | 30 minutes | Room Temperature | |
| Sodium Ascorbate | 6 mM | 30 minutes | Room Temperature | |
| Counterstaining | DAPI | 1 µg/mL | 5 minutes | Room Temperature |
Troubleshooting
-
High Background:
-
Ensure thorough washing after this compound incubation and the click reaction.
-
Increase the BSA concentration in the Blocking Buffer.
-
Optimize the concentration of the this compound peptide and alkyne-fluorophore.
-
-
Low Signal:
-
Increase the incubation time with the this compound peptide.
-
Ensure the sodium ascorbate solution is freshly prepared for efficient catalysis.
-
Confirm the integrity and reactivity of the this compound and alkyne-fluorophore reagents.
-
Optimize permeabilization conditions for better probe penetration.
-
-
Tissue Damage:
-
Handle tissue sections gently throughout the protocol.
-
Reduce the concentration of Triton X-100 or the permeabilization time if morphology is compromised.
-
Conclusion
The this compound protocol provides a robust and adaptable platform for the fluorescent labeling of fixed tissue samples. Its reliance on the bioorthogonal click chemistry reaction ensures high specificity and a strong, covalent signal. By following this detailed protocol and optimizing as needed for specific tissue types and targets, researchers can effectively visualize intracellular components and gain valuable insights in a wide range of biological and pharmaceutical studies.
Application Notes and Protocols for Pen-N3 in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pen-N3, or 5-azidopentanoic acid, is a versatile bifunctional linker molecule widely employed in bioconjugation and drug delivery applications. Its terminal azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction facilitates the efficient and specific formation of a stable triazole linkage between this compound and an alkyne-modified molecule of interest, such as a peptide, protein, or nanoparticle. The carboxylic acid moiety of this compound provides a convenient handle for further functionalization or for enhancing the hydrophilicity of the resulting conjugate.
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for the construction of complex biomolecular architectures.[1][2] The reaction proceeds with a significant rate acceleration (107 to 108-fold) compared to the uncatalyzed thermal cycloaddition.
Applications of this compound in CuAAC
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Bioconjugation: this compound serves as a linker to attach biomolecules, such as proteins or peptides, to other molecules or surfaces. This is crucial for developing targeted drug delivery systems.[3]
-
Peptide Modification and Cyclization: It can be used for the selective conjugation of peptides and for the head-to-tail cyclization of peptides, which can enhance their stability and biological activity.[4]
-
Drug Delivery Nanosystems: this compound is utilized in the preparation and functionalization of various nanoparticles, including polymeric micelles, liposomes, and metal nanoparticles, for targeted drug delivery.[5] The ability to functionalize nanoparticles with targeting ligands via click chemistry enhances their therapeutic efficacy.[6]
-
Surface Modification: The azide group allows for the efficient modification of surfaces functionalized with alkynes, enabling the creation of biocompatible and bioactive materials.
Quantitative Data on CuAAC Reactions
The yield and kinetics of CuAAC reactions are influenced by factors such as the catalyst system, ligand, solvent, and the nature of the azide and alkyne. While specific kinetic data for this compound is not extensively published, the reaction with simple alkyl azides is generally very efficient.
| Reactants | Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl azide + Phenylacetylene | CuI | DIPEA | DMF | 25 | - | >95 | [7] |
| Azido-peptide + Alkyne-peptide (on resin) | CuI | Piperidine | DMF | 25 | - | >79 (monomer) | [4] |
| 18F-PEG-alkyne + RGD-azide peptide | Cu(OAc)2 / NaAsc | None | H2O/MeCN | 70 | - | - | [3] |
| Azide-functionalized molecule + Alkyne-functionalized molecule | CuSO4 / NaAsc | THPTA | Aqueous Buffer | Room Temp | 1-2 | Quantitative | [2] |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation in Solution
This protocol describes a general method for conjugating an alkyne-containing biomolecule to this compound in an aqueous buffer.
Materials:
-
Alkyne-modified biomolecule
-
This compound (5-azidopentanoic acid)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Deionized water
-
Solvent for dissolving this compound (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10-50 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 10-100 µM).
-
Add this compound from the stock solution to achieve a final concentration of 1.5-5 equivalents relative to the alkyne.
-
Add the ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 5 equivalents relative to CuSO4.
-
Add CuSO4 to the reaction mixture to a final concentration of 1 equivalent relative to the alkyne.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 equivalents relative to CuSO4.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.
-
Protocol 2: On-Resin Peptide Cyclization using this compound Precursor
This protocol outlines the cyclization of a linear peptide containing both an alkyne and an azide (derived from a precursor like Fmoc-L-Lys(N3)-OH and a propargylglycine residue) on a solid support.
Materials:
-
Peptide-resin containing terminal alkyne and azide functionalities
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA) or piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel.
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst solution by dissolving CuI (1.5-2 equivalents relative to resin loading) in DMF.
-
Add the catalyst solution to the swollen resin.
-
-
Base Addition: Add DIPEA or piperidine (5 equivalents relative to resin loading) to the reaction mixture.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
Washing: Once the reaction is complete, wash the resin extensively with DMF, water, and DCM to remove residual reagents.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA-based) and purify by HPLC.
Visualizations
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Targeted Drug Delivery using this compound Click Chemistry.
References
- 1. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry for drug delivery nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide-Modified Penicillin (Pen-N3)
Topic: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Pen-N3
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent modification of biomolecules in complex biological systems.[1][2][3] This copper-free click chemistry reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage under physiological conditions.[1][2] The high selectivity and biocompatibility of SPAAC make it an invaluable tool for applications in chemical biology, drug discovery, and diagnostics.[1][]
This document provides detailed application notes and protocols for the use of azide-modified penicillin, referred to here as this compound, in SPAAC reactions. This compound probes are valuable tools for studying penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis and the primary targets of β-lactam antibiotics.[5][6][7][8] By functionalizing penicillin with an azide group, researchers can utilize SPAAC to attach a variety of reporter molecules, such as fluorophores or biotin, to PBPs for visualization, identification, and quantification.[5][6]
Key Features of SPAAC Reactions
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications.[1][9]
-
Bioorthogonal: The azide and cyclooctyne groups are abiotic and react selectively with each other without interfering with native biological functional groups.[3][10]
-
High Reaction Rates: The reaction is driven by the ring strain of the cyclooctyne, leading to fast kinetics at low concentrations.[2][11]
-
Mild Reaction Conditions: Proceeds efficiently at physiological temperature and pH in aqueous buffers.[1]
-
High Stability: The resulting triazole linkage is highly stable.[10]
Applications of this compound in SPAAC
-
Labeling of Penicillin-Binding Proteins (PBPs): this compound acts as an activity-based probe to covalently label active PBPs.[5][7] Subsequent SPAAC with a cyclooctyne-functionalized reporter molecule allows for the detection and analysis of labeled PBPs.[5]
-
Visualization of PBP Localization: Using fluorescent cyclooctyne probes, the subcellular localization of PBPs can be visualized in live bacteria via fluorescence microscopy.[6][8]
-
Identification of Novel PBP Inhibitors: SPAAC-based PBP labeling can be used in competitive binding assays to screen for new antibiotic candidates.
-
Drug Delivery: this compound can be used to target bacteria, and subsequent SPAAC can be employed to deliver therapeutic agents or imaging probes.[]
Quantitative Data
The efficiency of SPAAC reactions is dependent on the specific cyclooctyne used. The table below summarizes the bimolecular rate constants for the reaction of various cyclooctynes with benzyl azide, which serves as a model for this compound.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 4-Dibenzocyclooctynol | DIBO | 0.0567 | [11] |
| DIBO-carbamate | - | 0.0696 | [11] |
| DIBO-ketone | - | 0.2590 | [11] |
| DIBO-oxime | - | 0.0611 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Azide-Modified Penicillin (this compound)
This protocol describes a general method for the synthesis of an azide-modified penicillin derivative from 6-aminopenicillanic acid (6-APA).
Materials:
-
6-aminopenicillanic acid (6-APA)
-
Azidoacetic acid N-hydroxysuccinimide (NHS) ester
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-APA in a 1:1 mixture of DMF and 0.1 M NaHCO₃ solution.
-
Add a solution of azidoacetic acid NHS ester in DMF dropwise to the 6-APA solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with DCM.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Labeling of PBPs in Live Bacteria with this compound
This protocol details the labeling of PBPs in live bacterial cells using the synthesized this compound probe.
Materials:
-
Bacterial culture (e.g., Streptococcus pneumoniae)[5]
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)
Procedure:
-
Grow the bacterial culture to the desired optical density (OD).
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the bacterial pellet in PBS to a final OD of ~1.0.
-
Add the this compound probe to the bacterial suspension to a final concentration of 5-50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess, unreacted this compound.
-
The azide-labeled bacteria are now ready for the SPAAC reaction.
Protocol 3: SPAAC Reaction for PBP Visualization
This protocol describes the SPAAC reaction between this compound labeled bacteria and a cyclooctyne-fluorophore conjugate for visualization of PBPs.
Materials:
-
This compound labeled bacteria (from Protocol 2)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)
-
PBS
Procedure:
-
Resuspend the this compound labeled bacterial pellet in PBS.
-
Add the cyclooctyne-fluorophore conjugate to a final concentration of 10-100 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.
-
Wash the cells twice with PBS to remove unreacted cyclooctyne-fluorophore.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 4: In-Gel Fluorescence Detection of Labeled PBPs
This protocol outlines the procedure for visualizing labeled PBPs by SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
This compound and cyclooctyne-fluorophore labeled bacteria (from Protocol 3)
-
Lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors)
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Fluorescence gel scanner
Procedure:
-
Lyse the labeled bacterial cells using the appropriate lysis buffer and mechanical disruption (e.g., sonication or bead beating).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix an equal amount of protein from each sample with SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Visualizations
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for labeling and visualizing PBPs using this compound and SPAAC.
Caption: Conceptual diagram of PBP inhibition and labeling with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 5. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging Applications of Pen-N3: Application Notes and Protocols
Initial searches for "Pen-N3" did not yield specific results for a molecule with this designation used in in vivo imaging applications. The search results primarily contained information on other imaging agents, general in vivo imaging protocols, and unrelated subjects. One result identified this compound as a PDZ peptide inhibitor of Wnt/β-catenin signaling, but without any connection to in vivo imaging. Another discussed a nanoprobe designated NP3, which is a distinct entity.
Consequently, the requested detailed application notes, protocols, and data visualizations for this compound in the context of in vivo imaging cannot be provided at this time due to the absence of relevant scientific literature in the search results.
For researchers, scientists, and drug development professionals interested in in vivo imaging, the following sections provide a generalized framework and protocols based on common practices in the field. These can be adapted for a novel imaging agent once its specific characteristics are determined.
General Principles of In Vivo Imaging
In vivo imaging is a powerful technique that allows for the non-invasive visualization of biological processes in living organisms.[1][2] This methodology is crucial in drug development and pharmacological research for studying disease mechanisms, evaluating drug efficacy, and assessing the pharmacokinetics and pharmacodynamics of therapeutic agents.[1][3] Common modalities include bioluminescence and fluorescence imaging, positron emission tomography (PET), single-photon emission computed tomography (SPECT), and magnetic resonance imaging (MRI).[1][2]
Optical imaging, particularly in the near-infrared (NIR) spectrum (700-900 nm), is advantageous due to minimal tissue autofluorescence, leading to a high signal-to-noise ratio.[4]
Hypothetical Application Note for a Novel Peptide-Based Imaging Agent
This section outlines a hypothetical application note for a novel peptide-based imaging agent, which we will refer to as "Hypothetical-Pen-N3," for tumor imaging.
Product Name: Hypothetical-Pen-N3
Target: Overexpressed cell surface receptor in solid tumors.
Mechanism of Action: Hypothetical-Pen-N3 is a peptide that specifically binds to a tumor-associated receptor. When conjugated to a near-infrared (NIR) fluorophore, it allows for the visualization of tumors in vivo.
Key Experimental Protocols
1. Animal Model Preparation:
-
Cell Culture and Implantation: Tumor cells expressing the target receptor are cultured and then subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[4]
-
Tumor Growth Monitoring: Tumor growth is monitored until a suitable size for imaging is reached.[4]
2. In Vivo Imaging Protocol:
-
Agent Administration: The imaging agent is administered to the tumor-bearing mice, typically via tail vein injection.[4]
-
Anesthesia: Mice are anesthetized to prevent movement during imaging.[5]
-
Image Acquisition: A series of images are collected at various time points post-injection using an in vivo imaging system (e.g., LI-COR Odyssey, IVIS).[4]
3. Ex Vivo Analysis:
-
Organ and Tumor Harvesting: After the final imaging time point, mice are euthanized, and major organs and the tumor are excised.
-
Ex Vivo Imaging: The harvested tissues are imaged to confirm the biodistribution of the agent.[6]
Hypothetical Quantitative Data
The following table presents hypothetical data that would be collected in a study using Hypothetical-Pen-N3.
| Parameter | Value |
| Optimal Imaging Time Point | 24 hours post-injection |
| Tumor-to-Muscle Ratio | 5.2 ± 0.8 |
| Biodistribution (24h p.i.) | |
| Tumor (%ID/g) | 10.5 ± 2.1 |
| Liver (%ID/g) | 15.3 ± 3.5 |
| Kidneys (%ID/g) | 8.2 ± 1.9 |
| Spleen (%ID/g) | 2.1 ± 0.5 |
| Lungs (%ID/g) | 1.5 ± 0.4 |
%ID/g: Percentage of injected dose per gram of tissue.
Visualizations of Experimental Workflows
Workflow for In Vivo Imaging Experiment
Caption: General workflow for an in vivo imaging experiment.
Logical Flow for Imaging Agent Development
Caption: Logical progression for developing a new imaging agent.
References
- 1. Editorial: In vivo Imaging in Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanobodies as in vivo, non-invasive, imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “In Vivo Nuclear Molecular Imaging in Drug Development and Pharmacological Research” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. licorbio.com [licorbio.com]
Troubleshooting & Optimization
troubleshooting low signal with Pen-N3 labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pen-N3 labeling technologies, with a specific focus on N3-kethoxal-based methods for nucleic acid analysis.
Troubleshooting Guide: Low Signal with this compound Labeling
Low signal is a common issue in this compound labeling experiments. This guide provides a systematic approach to identifying and resolving the root cause of weak or absent signals.
Problem: Low or no signal after the complete this compound labeling and detection workflow.
To effectively troubleshoot, the experimental workflow can be broken down into three key stages:
-
N3-Kethoxal Labeling of Target Molecules (e.g., ssDNA)
-
Biotinylation via Copper-Free Click Chemistry
-
Enrichment and Downstream Detection
Below is a decision-making workflow to help pinpoint the issue.
Caption: Troubleshooting workflow for low signal in this compound labeling.
Frequently Asked Questions (FAQs)
N3-Kethoxal Labeling
Q1: What is the optimal concentration of N3-kethoxal for labeling single-stranded DNA (ssDNA) in live cells?
A1: For KAS-seq (kethoxal-assisted single-stranded DNA sequencing), a final concentration of 5 mM N3-kethoxal in the cell culture medium is recommended.[1] However, this may need to be optimized for different cell types or tissues.[2]
Q2: What are the optimal incubation time and temperature for N3-kethoxal labeling?
A2: A 10-minute incubation at 37°C is typically sufficient for labeling ssDNA in live cells.[1][2] Longer incubation times (>30 minutes) may lead to cell death.[3] For capturing transient transcriptional changes, the incubation time can be as short as 5 minutes.[3][4]
Q3: My signal is still low after optimizing concentration and incubation time. What else could be wrong with the labeling step?
A3:
-
Reagent Quality: Ensure your N3-kethoxal stock solution is fresh. Prepare the 500 mM stock in DMSO and dilute it into pre-warmed (37°C) medium to ensure it dissolves completely.[1]
-
Temperature Sensitivity: The N3-kethoxal-guanine adduct is heat-sensitive. Avoid high temperatures during and after labeling to prevent dissociation of the adduct. The modification can be almost completely removed in 10 minutes at 95°C.[2][3]
-
Guanine Density: The efficiency of N3-kethoxal labeling can be influenced by the density of guanine residues in the target region.[5]
-
Buffer Composition: During DNA isolation after labeling, it is critical to avoid overexposure to guanidinium-containing buffers for longer than 30 minutes.[2]
Q4: Can N3-kethoxal label molecules other than ssDNA?
A4: N3-kethoxal reacts specifically with guanines in single-stranded nucleic acids.[4] It has minimal reactivity with proteins, such as L-arginine, under the standard labeling conditions.[4][6] It also reacts with single-stranded RNA (ssRNA).[3]
Copper-Free Click Chemistry (Biotinylation)
Q5: What type of click chemistry is used for biotinylation after N3-kethoxal labeling?
A5: Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), is used. This involves reacting the azide group on the N3-kethoxal with a strained alkyne, such as dibenzocyclooctyne (DBCO), which is conjugated to biotin (DBCO-biotin).[2]
Q6: What are the recommended reaction conditions for the biotinylation step?
A6: The reaction is typically performed at 37°C for 1.5 hours.[1][2] It is often carried out in a neutral buffer supplemented with potassium borate (K₃BO₃), as borates can help stabilize the N3-kethoxal-guanine adduct.[2]
Q7: I suspect my click reaction is inefficient. How can I troubleshoot this?
A7:
-
Reagent Quality: Use high-quality, fresh DBCO-biotin.
-
Buffer Contaminants: Ensure your reaction buffer does not contain substances that can interfere with the click reaction. For example, amine-containing buffers like Tris or glycine can react with some reagents and should be avoided if using NHS-ester chemistry for other modifications.[7][8]
-
Reaction Time: While 1.5 hours is standard, you can try extending the reaction time to see if the signal improves.
-
RNA Contamination: After biotinylation, an RNase treatment step is recommended to remove any labeled RNA that could interfere with DNA quantification and enrichment.[1][2]
Signal Amplification and Data Interpretation
Q8: Are there ways to amplify the signal if it remains low?
A8: While not a direct part of the this compound labeling protocol, several general signal amplification strategies exist in molecular biology that could be adapted, such as using secondary antibodies or enzyme-based amplification systems if your detection method allows.[9][10][11] For sequencing applications like KAS-seq, optimizing the library preparation and PCR amplification steps is crucial.
Q9: How can I be sure that my signal is specific to N3-kethoxal labeling?
A9: Running proper negative controls is essential. Performing the entire protocol in the absence of N3-kethoxal or in the absence of the biotinylation reagent (DBCO-biotin) should result in no or negligible signal.[4][6]
Experimental Protocols
Key Protocol: N3-Kethoxal Labeling of ssDNA in Cultured Cells
This protocol is adapted from the KAS-seq methodology.[1][2][4]
Materials:
-
N3-kethoxal
-
Anhydrous DMSO
-
Pre-warmed (37°C) cell culture medium
-
Cultured cells (adherent or suspension)
Procedure:
-
Prepare a 500 mM stock solution of N3-kethoxal in anhydrous DMSO.
-
Dilute the N3-kethoxal stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 5 mM. It is critical to pre-warm the medium to facilitate the dissolution of N3-kethoxal.[1]
-
For adherent cells, remove the existing medium and add the N3-kethoxal-containing labeling medium.
-
For suspension cells, pellet the cells and resuspend them in the labeling medium.
-
Incubate the cells for 10 minutes at 37°C in a CO₂ incubator.
-
After incubation, immediately proceed to wash the cells and isolate the genomic DNA according to your standard protocol, keeping in mind the precautions regarding temperature and buffer composition.[2]
Key Protocol: Biotinylation of N3-Kethoxal Labeled DNA via Copper-Free Click Chemistry
Materials:
-
N3-kethoxal labeled genomic DNA (gDNA)
-
DBCO-biotin
-
Potassium borate buffer (25 mM K₃BO₃, pH 7.0)
-
RNase A
Procedure:
-
In a tube, combine the following:
-
2-3 µg of N3-kethoxal labeled gDNA
-
DBCO-biotin (refer to manufacturer's instructions for final concentration)
-
Potassium borate buffer (25 mM K₃BO₃, pH 7.0) to the final reaction volume.
-
-
Incubate the mixture at 37°C for 1.5 hours with shaking to facilitate the click reaction.[1]
-
After the click reaction, add RNase A to the mixture.
-
Incubate at 37°C for 15 minutes to remove any co-purified RNA.[1]
-
The biotinylated DNA is now ready for purification and downstream applications such as enrichment with streptavidin beads.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for key steps in the this compound labeling workflow.
| Parameter | Recommended Value/Condition | Expected Outcome | Potential Issue if Deviated |
| N3-Kethoxal Labeling | |||
| N3-Kethoxal Concentration | 5 mM in media[1] | Efficient labeling of accessible guanines | Lower concentration may yield low signal; higher may increase cell toxicity. |
| Labeling Time | 5-10 minutes at 37°C[2][3] | Sufficient labeling for detection | Shorter times may be insufficient; longer times (>30 min) can cause cell death.[3] |
| Click Chemistry | |||
| Biotinylation Reagent | DBCO-biotin | Covalent attachment of biotin to N3-adduct | Use of other alkynes may require different reaction conditions (e.g., copper catalysis). |
| Reaction Time | 1.5 hours at 37°C[1] | High efficiency of biotinylation | Shorter times may lead to incomplete reaction and low signal. |
| Quality Control | |||
| A260/280 Ratio of gDNA | ~1.8 | High purity DNA | Ratios outside this range may indicate protein or RNA contamination, affecting downstream steps.[6] |
| Negative Control Signal | Negligible/background | Confirms signal specificity | High signal in controls indicates non-specific binding or contamination.[4][6] |
Signaling Pathway & Workflow Diagrams
Caption: this compound (N3-Kethoxal) experimental workflow.
References
- 1. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by N3-kethoxal–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Fast and efficient DNA crosslinking and multiple orthogonal labelling by copper-free click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Efficient Fluorescent DNA Labeling using Copper-free Click-Chemistry – Biotech Desk [biotechdesk.com]
- 11. pnas.org [pnas.org]
Technical Support Center: Pen-N3 Click Chemistry Reactions
Welcome to the technical support center for Penicillin-N3 (Pen-N3) click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with penicillin-derived azides.
Frequently Asked Questions (FAQs)
Q1: What is the this compound click chemistry reaction?
A1: The this compound click chemistry reaction is a specific type of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where a penicillin molecule functionalized with an azide group (this compound) is covalently linked to a molecule containing a terminal alkyne. This reaction forms a stable triazole ring, connecting the two molecules.[1][2][3] It is a highly efficient and widely used bioconjugation technique.[4][5]
Q2: What are the critical components of the this compound click reaction?
A2: A typical CuAAC reaction for this compound includes the following components:
-
This compound: The penicillin molecule containing the azide functional group.
-
Alkyne-functionalized molecule: The molecule to be conjugated to the penicillin.
-
Copper(I) catalyst: The active catalyst for the reaction, often generated in situ from a copper(II) source.[1]
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).[4]
-
Reducing agent: Sodium ascorbate is frequently used to reduce Cu(II) to the active Cu(I) state.[1]
-
Copper-chelating ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris(benzyltriazolylmethyl)amine) are used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[4]
Q3: What is the primary stability concern for the this compound molecule during the click reaction?
A3: The main stability concern is the integrity of the β-lactam ring, which is the core structure of penicillin.[6] This ring is susceptible to hydrolysis under acidic or basic conditions. For instance, Penicillin G shows optimal stability around pH 7.0.[7] Therefore, maintaining an appropriate pH during the click reaction is crucial to prevent degradation of the this compound molecule.
Troubleshooting Guide
This guide addresses common issues encountered during this compound click chemistry reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My click reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?
A: Low yield is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[4]
-
Solution: Ensure all buffers and solutions are deoxygenated by sparging with an inert gas like nitrogen or argon. Use freshly prepared solutions, especially for the reducing agent (sodium ascorbate). Consider using a Cu(I)-stabilizing ligand like THPTA or TBTA.[4]
-
-
Degraded Reagents: The sodium ascorbate solution is particularly prone to degradation. Azides can also be sensitive to light and heat.
-
Solution: Always prepare sodium ascorbate solution fresh before each experiment. Store your this compound and alkyne reagents under appropriate conditions, protected from light and heat.
-
-
Suboptimal pH: The penicillin core is sensitive to pH. Conditions that are too acidic or basic can lead to the degradation of the β-lactam ring.[7]
-
Inaccessibility of Reactive Groups: If conjugating to a large biomolecule, the alkyne or azide groups might be buried within its structure, making them inaccessible.[4]
-
Solution: Consider adding a denaturing or solvating agent like DMSO (up to 10%) to the reaction mixture to help expose the reactive sites.[4]
-
Issue 2: Presence of Multiple Side Products
Q: My reaction analysis (e.g., by HPLC or LC-MS) shows multiple unexpected peaks. What could be the cause?
A: The presence of side products can complicate purification and indicates suboptimal reaction conditions or reactant instability.
-
Degradation of this compound: As mentioned, the β-lactam ring of penicillin can open under unfavorable pH conditions, leading to side products.
-
Solution: Strictly control the pH of your reaction. Monitor the stability of your this compound stock solution under the reaction buffer conditions.
-
-
Oxidative Homocoupling of Alkyne: In the absence of sufficient reducing agent or an excess of oxygen, the terminal alkyne can undergo oxidative homocoupling to form a diyne.
-
Solution: Ensure thorough deoxygenation of your reaction mixture and use a slight excess of sodium ascorbate to maintain a reducing environment.[1]
-
-
Side Reactions with Biomolecules: If working with proteins or other complex biomolecules, the reaction conditions might modify sensitive residues. For example, free thiols on cysteine residues can coordinate with the copper catalyst.
-
Solution: If cysteine interference is suspected, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).
-
Issue 3: Reaction Reproducibility Problems
Q: My click reaction works well on some occasions but fails at other times. What could be causing this lack of reproducibility?
A: Reproducibility issues often point to subtle variations in experimental setup and reagent handling.
-
Oxygen Exposure: The most common reason for inconsistency is variable exposure to oxygen, which deactivates the Cu(I) catalyst.
-
Solution: Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Simple measures like capping the reaction tube can make a significant difference.[4]
-
-
Reagent Stability: The stability of stock solutions, particularly sodium ascorbate, can vary.
-
Solution: Always use freshly prepared sodium ascorbate solutions. Check the quality and storage conditions of all other reagents.
-
-
Order of Reagent Addition: The order in which reagents are added can impact the catalyst's stability and activity.
-
Solution: Develop a standardized protocol for reagent addition. A common practice is to pre-mix the copper source and the ligand before adding them to the solution containing the azide and alkyne, and then initiating the reaction with the addition of the reducing agent.
-
Quantitative Data Summary
The following tables provide typical concentration ranges and stoichiometric ratios for key components in a this compound click chemistry reaction. These should be optimized for your specific system.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| This compound | 10 µM - 1 mM | Dependent on the specific application. |
| Alkyne | 1.1 - 10 equivalents | A slight excess of the more accessible reagent can drive the reaction. |
| Copper(II) Sulfate | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A 5:1 ligand-to-copper ratio is often recommended.[4] |
| Sodium Ascorbate | 1 mM - 10 mM | Should be in excess relative to copper. |
Table 2: Recommended Stoichiometric Ratios
| Component Ratio | Recommended Ratio | Rationale |
| Ligand : Copper | 2:1 to 5:1 | Stabilizes the Cu(I) catalyst and protects biomolecules.[4] |
| Alkyne : Azide | 1.1:1 to 2:1 | A modest excess of one reactant can improve reaction completion. |
| Sodium Ascorbate : Copper | 5:1 to 20:1 | Ensures complete reduction of Cu(II) and maintains a reducing environment. |
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol provides a starting point for the click reaction of this compound with an alkyne-functionalized molecule. Optimization may be required.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Alkyne-functionalized molecule stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., 100 mM HEPES or citrate buffer, pH 7.0)
Procedure:
-
Preparation of Reactants:
-
In a microcentrifuge tube, add the required volume of reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration.
-
Add the alkyne-functionalized molecule stock solution.
-
-
Preparation of Catalyst Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution to achieve a 1:5 molar ratio of copper to ligand. For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.
-
Vortex briefly and let it sit for 2-3 minutes.
-
-
Reaction Assembly:
-
Add the catalyst premix to the tube containing this compound and the alkyne.
-
Vortex briefly to mix.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be in excess of the copper concentration.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent probes.
-
The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the product can be purified. For small molecules, this may involve extraction and column chromatography. For biomolecules, techniques like size exclusion chromatography or dialysis can be used to remove excess reagents and the copper catalyst.
-
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the this compound click chemistry reaction.
Troubleshooting Logic
Caption: A troubleshooting decision guide for low-yield this compound click reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pen-N3 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in experiments involving Pen-N3, a peptide inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PDZ peptide that functions as an inhibitor of the Wnt/β-catenin signaling pathway. It acts by recognizing and binding to the PDZ domain of the Dishevelled (Dvl) protein, which is a key component in the Wnt signaling cascade. This interaction prevents the downstream signaling events that lead to the stabilization and nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes.
Q2: What is a typical starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-type and assay-dependent. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup. Based on studies with similar peptide inhibitors of the Wnt pathway, a starting range of 1-50 µM can be considered.
Q3: How should I dissolve and store this compound?
A3: As with many peptides, solubility can be a concern. It is recommended to first dissolve this compound in a small amount of sterile DMSO to create a stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. For long-term storage, it is advisable to store the lyophilized peptide at -20°C or -80°C. Once dissolved, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
Q4: How can I confirm that this compound is entering the cells?
A4: The "Pen" part of this compound refers to penetratin, a cell-penetrating peptide that facilitates its entry into cells. You can verify cellular uptake using techniques such as fluorescence microscopy if the peptide is labeled with a fluorescent tag. A research study has visualized the real-time cellular uptake of this compound using time-lapse microscopy[1].
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low inhibition of Wnt signaling | Suboptimal Incubation Time: The duration of this compound treatment may be too short for the inhibitory effect to become apparent, or too long, leading to degradation of the peptide. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint (e.g., 6, 12, 24, 48 hours). |
| Insufficient this compound Concentration: The concentration of the peptide may be too low to effectively inhibit the Dvl-PDZ interaction. | Conduct a dose-response experiment to identify the optimal working concentration of this compound. | |
| Poor Peptide Solubility or Stability: The peptide may have precipitated out of solution or degraded, reducing its effective concentration. | Ensure proper dissolution of the peptide, initially in a small volume of DMSO, before diluting in aqueous buffer. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Cell Line Insensitivity: The chosen cell line may have a low dependence on the Wnt/β-catenin pathway for the measured phenotype, or have mutations downstream of Dvl. | Confirm that your cell line has an active Wnt/β-catenin pathway. You can use a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to stimulate the pathway and a cell line known to be responsive to Wnt signaling. | |
| High variability between replicate experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect experimental outcomes. | Standardize your cell culture and experimental procedures. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| Inconsistent Reagent Preparation: Errors in the dilution of this compound or other reagents can lead to variability. | Prepare master mixes of reagents where possible and use calibrated pipettes for accurate dispensing. | |
| Observed cytotoxicity | High Concentration of this compound or DMSO: High concentrations of the peptide or the solvent (DMSO) can be toxic to cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and DMSO in your cell line. Aim to use a final DMSO concentration of less than 0.5%. |
Experimental Protocols
Optimizing this compound Incubation Time: A Time-Course Experiment
This protocol outlines a general method to determine the optimal incubation time for this compound in a cell-based assay measuring the inhibition of Wnt/β-catenin signaling. The specific readout can be adapted (e.g., TOP/FOP flash reporter assay, qPCR for Wnt target genes like AXIN2 or c-MYC, or Western blot for active β-catenin).
Materials:
-
This compound peptide
-
Cell line with an active Wnt/β-catenin pathway (e.g., HEK293T, DLD-1)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Wnt pathway agonist (e.g., Wnt3a conditioned medium or CHIR99021)
-
Assay-specific reagents (e.g., luciferase reporter assay kit, qPCR primers, antibodies)
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Sterile DMSO
Procedure:
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and have not reached confluency by the end of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a concentration determined from a prior dose-response experiment.
-
-
Experimental Treatment:
-
Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
If your experiment requires stimulation of the Wnt pathway, add the Wnt agonist (e.g., Wnt3a) to the appropriate wells.
-
-
Time-Course Incubation:
-
Incubate the plates for a range of time points. Based on literature for similar inhibitors, you could start with 6, 12, 24, and 48 hours. Some studies with Dvl-PDZ inhibitors have used up to 96 hours.
-
At each time point, harvest the cells or cell lysates for your chosen downstream analysis.
-
-
Downstream Analysis:
-
Perform your selected assay to measure the inhibition of Wnt/β-catenin signaling (e.g., luciferase activity, gene expression, or protein levels).
-
-
Data Analysis:
-
Normalize the data to the vehicle control at each time point.
-
Plot the inhibitory effect of this compound against the incubation time to determine the optimal duration for achieving a significant and consistent effect.
-
Quantitative Data from Literature for Similar Inhibitors
The following table summarizes incubation times used in studies with other Wnt/β-catenin pathway inhibitors, which can serve as a reference for designing your this compound experiments.
| Inhibitor Type | Cell Line | Incubation Time | Outcome Measured |
| Dvl-PDZ Inhibitor | BT-20 | 96 hours | Proliferation inhibition |
| Wnt Signaling Inhibitor | HEK293 | 6 hours | Western Blot for active β-catenin |
| Wnt Signaling Inhibitor | HEK293 Luc-TCF/LEF | 1, 3, 6, 24 hours | TCF/LEF signal transduction |
| Peptide Inhibitor of β-catenin/TCF | DLD-1 | Not specified, but cell growth inhibition measured | Cell proliferation |
Visualizations
Caption: Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Technical Support Center: Pen-N3 Treatment & Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues during experiments with Pen-N3, a peptide inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable peptide that acts as an inhibitor of the Wnt/β-catenin signaling pathway. It functions by binding to the PDZ domain of the Dishevelled (Dvl) protein, a key component in the Wnt signaling cascade.[1][2] This interaction prevents the downstream signaling events that lead to the stabilization and nuclear translocation of β-catenin, ultimately inhibiting the transcription of Wnt target genes.[3][4]
Q2: What is the expected effect of this compound on cancer cell viability?
The Wnt/β-catenin signaling pathway is often dysregulated in various cancers, promoting cell proliferation and survival.[3][5] By inhibiting this pathway, this compound is expected to decrease cell viability, induce apoptosis, and reduce the proliferation of cancer cells where this pathway is active.[3][4][6]
Q3: I am not observing any effect on cell viability after this compound treatment. What could be the reason?
Several factors could contribute to a lack of effect:
-
Cell Line Specificity: The Wnt/β-catenin pathway may not be a primary driver of proliferation and survival in your chosen cell line.
-
Peptide Degradation: Improper storage or handling can lead to the degradation of the this compound peptide.[7]
-
Insufficient Concentration or Treatment Duration: The concentration of this compound or the duration of treatment may be insufficient to elicit a response.
-
Peptide Purity: The purity of the this compound peptide can impact its activity.
Q4: I am observing high variability in my cell viability assay results with this compound. What are the common causes?
High variability in results can be caused by:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations.
-
Peptide Solubility Issues: this compound, being a peptide, might have solubility and stability issues in cell culture media.[8][9][10][11]
-
Contamination: Biological contaminants like endotoxins in the peptide preparation can affect cell viability.[7]
-
Assay Interference: Components of the this compound solution or the peptide itself might interfere with the chemistry of the viability assay.
Troubleshooting Guides
Issue 1: Higher than expected cell viability or a "U-shaped" dose-response curve.
This can be indicative of experimental artifacts rather than a true biological effect.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of precipitation at high concentrations. If observed, prepare fresh dilutions and consider using a different solvent or a lower concentration range. |
| Chemical Interference with Assay Reagent | Run a cell-free control experiment by adding this compound to the assay medium without cells to see if it directly reacts with the viability reagent (e.g., MTT, resazurin). |
| Off-Target Effects | At very high concentrations, off-target effects may counteract the intended cytotoxic effect. Lower the concentration range to a more physiologically relevant level. |
Issue 2: Inconsistent results between experiments.
Reproducibility is key in research. If you are facing inconsistent results, consider the following:
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Cell Density | Optimize and strictly control the cell seeding density for each experiment. |
| Peptide Stock and Dilution | Prepare fresh stock solutions of this compound and use them for a limited time. Store aliquots at -80°C to minimize freeze-thaw cycles.[1] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
| Assay Timing | Perform the viability assay at consistent time points after this compound treatment. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at the appropriate wavelength (e.g., 570 nm).
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing cell viability after this compound treatment.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Wnt/β-catenin pathway in inducing autophagy and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - Bu - Translational Cancer Research [tcr.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. rupress.org [rupress.org]
- 7. genscript.com [genscript.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Technical Support Center: Improving the Efficiency of Pen-N3 Conjugation
Welcome to the technical support center for Penicillin-N3 (Pen-N3) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: Penicillin-N3 (this compound) is a chemical probe derived from penicillin that has been modified to contain an azide (-N3) group. This modification allows this compound to be used in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. The underlying principle is that this compound, like other penicillin-based antibiotics, covalently binds to and inhibits bacterial Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[1][2][3] The incorporated azide group then serves as a handle for conjugation with a reporter molecule (e.g., a fluorophore or biotin) that contains a terminal alkyne group. This two-step labeling strategy allows for the visualization and identification of active PBPs.
Q2: What are the critical parameters for a successful this compound conjugation experiment?
A: Several factors are crucial for efficient this compound conjugation:
-
This compound Probe Integrity: The stability of the β-lactam ring in this compound is paramount for its ability to bind to PBPs.[4][5]
-
Cell Permeability and Incubation: The probe must effectively penetrate the bacterial cell wall to reach its PBP targets. Incubation time and concentration need to be optimized for each bacterial species and experimental condition.
-
Click Chemistry Reaction Conditions: The efficiency of the CuAAC reaction is highly dependent on the concentrations of the copper(I) catalyst, a stabilizing ligand, a reducing agent, and the alkyne-modified reporter molecule.[6]
-
Minimizing Non-Specific Labeling: It is important to distinguish between specific, covalent labeling of PBPs and non-specific binding of the probe or reporter molecule.
Q3: Can the copper catalyst in the click reaction damage my protein of interest or the this compound probe itself?
A: Yes, this is a critical consideration. The copper(I) catalyst used in CuAAC can promote the generation of reactive oxygen species (ROS), which can lead to protein damage. Furthermore, copper ions have been shown to catalyze the hydrolysis of the β-lactam ring in penicillins, which would inactivate the this compound probe before it can bind to PBPs.[7][8] To mitigate these effects, it is essential to use a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), and a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state and minimize oxidative damage.[9]
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inefficient PBP Labeling | Optimize this compound incubation time and concentration. Ensure the bacterial cells are in a logarithmic growth phase where PBPs are actively expressed. |
| Degradation of this compound Probe | Prepare fresh stock solutions of this compound. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH. The optimal pH for penicillin stability is typically between 6.0 and 7.0.[4][10] Citrate buffers have been shown to enhance penicillin stability compared to phosphate buffers.[4] |
| Inefficient Click Reaction | Prepare fresh solutions of all click chemistry reagents, especially the sodium ascorbate reducing agent. Optimize the concentrations of copper sulfate, ligand (e.g., THPTA), and the alkyne-fluorophore. A common starting point is a 1:5 molar ratio of CuSO4 to ligand.[9] Ensure the reaction is protected from oxygen, which can oxidize the Cu(I) catalyst. |
| Fluorophore Issues | Check the excitation and emission spectra of your fluorescent alkyne to ensure they are compatible with your imaging system. Protect fluorophore-containing reagents from light to prevent photobleaching.[11] |
| Low PBP Expression | Confirm that the bacterial strain and growth conditions are appropriate for the expression of the target PBPs. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Non-specific Probe Binding | Include a competition control by pre-incubating the cells with an excess of a non-azide-containing penicillin antibiotic before adding the this compound probe. A significant reduction in signal should be observed if the labeling is specific to PBPs.[1] |
| Excess Unbound Probe or Reporter | Thoroughly wash the cells after both the this compound incubation and the click chemistry reaction to remove any unbound reagents. |
| Precipitation of Click Reagents | Ensure all reagents are fully dissolved before adding them to the reaction mixture. Centrifuge solutions if necessary to remove any precipitates. |
| Cellular Autofluorescence | Image a control sample of unlabeled cells to determine the level of natural fluorescence. |
| Contamination | Use sterile techniques and high-purity reagents to avoid contamination that may contribute to background fluorescence. |
Experimental Protocols
Protocol 1: Live Bacterial Cell Labeling with this compound
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in the appropriate culture medium.
-
This compound Incubation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS, pH 7.4). Resuspend the cells in the buffer containing the desired concentration of this compound (typically in the low micromolar range).
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 30-60 minutes) at the optimal growth temperature for the bacterium.
-
Washing: Pellet the cells by centrifugation and wash them twice with buffer to remove excess, unbound this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click Chemistry Mix: In a microcentrifuge tube, combine the following reagents in order:
-
Washed bacterial cells from Protocol 1.
-
Alkyne-fluorophore (final concentration typically 10-50 µM).
-
Premixed solution of CuSO₄ and a copper(I)-stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio (final CuSO₄ concentration typically 50-100 µM).
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Washing: Pellet the cells by centrifugation and wash them three times with buffer to remove unreacted click chemistry reagents. The labeled cells are now ready for downstream analysis such as fluorescence microscopy or cell lysis for biochemical assays.
Protocol 3: In-Gel Fluorescence Detection of Labeled PBPs
-
Cell Lysis: Lyse the labeled bacterial cells using an appropriate method (e.g., sonication, French press) in a lysis buffer compatible with SDS-PAGE.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Fluorescence Scanning: Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.[12][13][14]
-
(Optional) Post-Staining: After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.[13]
Data Presentation
Table 1: Troubleshooting Summary for this compound Conjugation
| Issue | Potential Cause | Suggested Action |
| No/Weak Signal | This compound degradation | Use fresh probe, optimize pH (6-7) |
| Inefficient click reaction | Use fresh reagents, optimize catalyst/ligand ratio | |
| Low PBP expression | Use log-phase cells | |
| High Background | Non-specific binding | Include competition control with unlabeled penicillin |
| Excess reagents | Thoroughly wash cells after each step | |
| Autofluorescence | Image unlabeled control cells | |
| Inconsistent Results | Reagent instability | Prepare fresh solutions, especially sodium ascorbate |
| Oxygen exposure | De-gas solutions or work quickly |
Table 2: Expected Mass Shifts for this compound Conjugated Peptides
This table provides the theoretical monoisotopic mass shift for a peptide after covalent modification by this compound and subsequent click reaction with a common alkyne reporter. The mass of the this compound adduct to a serine residue in a PBP is included in the calculation.
| Alkyne Reporter | Chemical Formula of Added Moiety | Monoisotopic Mass Shift (Da) |
| Alkyne-Biotin | C₁₆H₂₅N₃O₂S | +311.1722 |
| Alkyne-TAMRA | C₂₅H₂₁N₃O₃ | +411.1583 |
| Alkyne-Alexa Fluor 488 | C₂₁H₁₃N₂NaO₅S | +432.0443 |
| Alkyne-Cy5 | C₃₂H₃₈N₃O | +496.3015 |
Note: The final mass of the modified peptide will be the mass of the original peptide + the mass shift from this table. The mass of the this compound adduct itself is incorporated into these values.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for this compound conjugation.
References
- 1. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coordination and redox interactions of β-lactam antibiotics with Cu2+ in physiological settings and the impact on antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Open Access) Penicillin. III. The Stability of Penicillin in Aqueous Solution (1945) | Robert G. Benedict | 45 Citations [scispace.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method for in-gel fluorescent visualization of proteins after native and sodium dodecyl sulfate polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pen-N3 non-specific binding reduction techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of the Pen-N3 peptide and effectively utilizing it in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-penetrating peptide that functions as an inhibitor of the Wnt/β-catenin signaling pathway. It is a 22-amino acid peptide fused to a 16-amino acid sequence derived from the Antennapedia homeodomain, which facilitates its entry into cells. The "N3" designation indicates the presence of an azide group, allowing its use in click chemistry applications. Its primary mechanism of action is to bind to the PDZ domain of the Dishevelled (Dvl) protein, which is a key component in the Wnt signaling cascade. This interaction prevents the downstream signaling events that lead to the stabilization and nuclear translocation of β-catenin.
Q2: What are the common causes of high background and non-specific binding when using this compound?
A2: High background and non-specific binding with this compound can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides, including this compound, can non-specifically adhere to cellular components and experimental surfaces (e.g., plasticware, membranes) through hydrophobic or electrostatic interactions.
-
Excess Probe Concentration: Using a higher concentration of this compound than necessary for specific binding can lead to increased non-specific interactions.
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or membranes can result in high background.
-
Insufficient Washing: Incomplete removal of unbound this compound through washing steps is a common source of background signal.
-
Properties of the Azide Moiety: The azide group itself can sometimes contribute to non-specific binding to cellular proteins.
Q3: What is the estimated isoelectric point (pI) of the this compound peptide sequence, and how does this influence experimental design?
A3: The peptide sequence of this compound is Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro (EIVLWSDIP). Using a computational tool, the estimated isoelectric point (pI) for this peptide sequence is approximately 4.05 . This acidic pI indicates that at physiological pH (~7.4), the peptide will have a net negative charge. This information is crucial for optimizing buffer conditions to minimize non-specific electrostatic interactions. For example, using a buffer with a pH closer to the pI may reduce charge-based non-specific binding to positively charged cellular components or surfaces.
Troubleshooting Guides
Guide 1: High Background in Immunofluorescence (IF) Staining
Problem: Diffuse or punctate background fluorescence is observed in cells treated with this compound followed by a click reaction with a fluorescent alkyne.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a concentration titration of this compound to determine the optimal concentration that provides a specific signal with minimal background. Start with a low concentration (e.g., 1 µM) and incrementally increase it. |
| Inadequate blocking of non-specific sites. | Use a robust blocking buffer. Common choices include 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in your wash buffer. Incubate for at least 1 hour at room temperature. |
| Insufficient washing. | Increase the number and duration of wash steps after this compound incubation and after the click reaction. Use a wash buffer containing a mild detergent like 0.05% Tween® 20. |
| Suboptimal buffer pH. | Given the acidic pI of this compound (~4.05), consider using a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.4) for incubation and washing to minimize electrostatic interactions. |
| Non-specific binding of the fluorescent alkyne. | Run a control experiment where cells are not treated with this compound but are subjected to the click reaction with the fluorescent alkyne to assess its intrinsic non-specific binding. |
Guide 2: Non-Specific Bands in Western Blotting
Problem: Multiple non-specific bands are observed in a Western blot analysis of cell lysates treated with this compound and subsequently clicked to a reporter tag (e.g., biotin-alkyne for streptavidin detection).
| Possible Cause | Recommended Solution |
| Ineffective blocking of the membrane. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 3-5% BSA in TBST or PBST. For phospho-protein detection, BSA is preferred over milk. |
| High concentration of this compound or detection reagents. | Titrate the concentration of this compound used for cell treatment. Also, optimize the concentration of the biotin-alkyne and the subsequent streptavidin-HRP/fluorophore conjugate. |
| Hydrophobic interactions with the membrane. | Add a non-ionic surfactant like Tween® 20 (0.05-0.1%) to your blocking and wash buffers to disrupt hydrophobic interactions. |
| Contamination of reagents. | Ensure all buffers and reagents are freshly prepared and filtered to remove any precipitates or microbial contamination. |
| Cross-reactivity of detection reagents. | If using a biotin-alkyne and streptavidin detection system, ensure endogenous biotin is blocked, especially in metabolically active tissues like the liver and kidney. |
Quantitative Data Summary
The following table summarizes the relative effectiveness of common blocking agents in reducing non-specific binding of fluorescent probes, which can be a useful starting point for optimizing experiments with this compound. The effectiveness can be sample and antibody/probe dependent.
| Blocking Agent | Typical Concentration | Pros | Cons | Relative Background Reduction |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single protein, good for many applications, essential for phospho-protein detection. | Can be less effective than milk for some targets, potential for lot-to-lot variability. | Moderate to High |
| Non-fat Dry Milk | 5% (w/v) | Inexpensive, effective for a wide range of applications. | Contains endogenous biotin and phosphoproteins which can interfere with certain assays. Can mask some antigens. | High |
| Normal Serum (e.g., Goat, Donkey) | 5-10% (v/v) | Effective at reducing non-specific binding of secondary antibodies from the same species. | Can contain endogenous antibodies that may cross-react. More expensive. | High |
| Fish Gelatin | 0.5-2% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | Can be less effective than other blockers for some applications. | Moderate |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free options available, consistent performance. | More expensive than homemade blockers. | High to Very High |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Activity using a Wnt Reporter Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on Wnt/β-catenin signaling using a luciferase-based reporter assay.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound. It is recommended to perform a dose-response curve (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Incubate the cells with this compound for 1-2 hours.
-
-
Wnt Pathway Activation:
-
After the pre-incubation with this compound, add a Wnt agonist to the wells. This can be purified Wnt3a protein (e.g., 100 ng/mL) or conditioned medium from cells overexpressing Wnt3a.
-
Include appropriate controls: untreated cells, cells treated with Wnt agonist only, and cells treated with this compound only.
-
-
Luciferase Assay:
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the untreated control.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
-
Protocol 2: Click Chemistry for Visualization of this compound in Cells
This protocol describes the general steps for labeling and visualizing this compound in cultured cells using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Cell Seeding and this compound Incubation:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) in complete cell culture medium for 1-4 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS containing 3% BSA.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
Fluorescent alkyne (e.g., Alexa Fluor 488 Alkyne): 1-5 µM
-
Copper(II) sulfate (CuSO4): 100 µM
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 500 µM
-
Sodium ascorbate: 1 mM (add last to initiate the reaction)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS containing 3% BSA.
-
If desired, counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Figure 1. Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Figure 2. Logical workflow for troubleshooting high non-specific binding in this compound experiments.
Technical Support Center: Refining Protocols for Compound P3 Treatment in Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the use of "Compound P3" across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound P3 in a new cell line?
A1: For a new cell line, it is advisable to start with a broad range of concentrations to determine the sensitivity of the cells to Compound P3. A common starting point is a serial dilution, often in a 1:3 or 1:10 ratio, spanning from a high concentration (e.g., 100 µM) down to the nanomolar range. This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q2: How long should I incubate my cells with Compound P3?
A2: The optimal incubation time can vary significantly between cell lines and is dependent on the mechanism of action of Compound P3.[1][2] A typical starting point for many compounds is 24, 48, or 72 hours.[3] It is recommended to perform a time-course experiment to determine the most appropriate incubation period for your specific cell line and experimental endpoint.[3]
Q3: My cells are not responding to Compound P3 treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response.[3] Consider the following:
-
Cell Line Resistance: The target of Compound P3 may not be present or may be mutated in your chosen cell line.
-
Compound Solubility: Ensure that Compound P3 is fully dissolved in the culture medium at the concentrations you are testing.[3]
-
Incorrect Incubation Time: The biological effect you are measuring may require a longer or shorter incubation period to become apparent.[3]
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range to ensure reproducibility.[4][5]
Q4: I am observing high variability between my replicate wells. How can I improve consistency?
A4: High variability can often be traced back to technical issues.[4] To improve consistency:
-
Ensure Homogeneous Cell Seeding: Mix your cell suspension thoroughly before and during plating to prevent settling and ensure a uniform cell number in each well.[4]
-
Pipetting Technique: Calibrate your pipettes regularly and use proper pipetting techniques, such as pre-wetting the tips and maintaining a consistent speed and depth.[4]
-
Minimize Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is best practice to fill the outer wells with sterile water or PBS and not use them for experimental samples.[4]
Q5: Should I use a positive control in my experiments with Compound P3?
A5: Yes, including a positive control is crucial for validating your assay. The positive control should be a well-characterized compound known to induce the expected biological effect in your cell line. This will help you confirm that your assay is working correctly and that the lack of response from Compound P3 is not due to an issue with the experimental setup.
Troubleshooting Guides
Issue 1: Poor Cell Growth and Viability After Seeding
| Possible Cause | Recommended Solution |
| Suboptimal Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and the duration of your assay.[4] |
| Poor Cell Health | Ensure cells are harvested during the logarithmic growth phase and have high viability (>90%) before seeding.[4] |
| Contamination (e.g., Mycoplasma) | Regularly test your cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. |
| Incorrect Culture Conditions | Verify that the incubator temperature, CO2 levels, and humidity are optimal for your cell line.[6] |
Issue 2: Inconsistent IC50 Values for Compound P3
| Possible Cause | Recommended Solution |
| Variation in Cell Passage Number | Use cells within a narrow and consistent passage number range for all experiments.[5] |
| Inconsistent Incubation Times | Standardize all incubation periods for cell treatment and reagent addition across all experiments.[4] |
| Different Batches of Compound P3 | Qualify new batches of Compound P3 to ensure consistent potency before use in large-scale experiments.[3] |
| Inaccurate Dilutions | Prepare fresh serial dilutions of Compound P3 for each experiment and ensure accurate pipetting. |
Issue 3: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Recommended Solution | | Autofluorescence of Compound P3 or Media Components | Test for autofluorescence of Compound P3 and media components at the excitation and emission wavelengths used in your assay. Consider using phenol red-free media. | | Non-specific Antibody Binding | If using an antibody-based assay, titrate the primary and secondary antibody concentrations and consider using a different blocking buffer.[4] | | Overly High Cell Seeding Density | Reduce the number of cells seeded per well to avoid overconfluence, which can lead to non-specific signals.[4] |
Quantitative Data Summary
Table 1: Example IC50 Values of Compound P3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 5.2 |
| HeLa | Cervical Cancer | 48 | 12.8 |
| DU-145 | Prostate Carcinoma | 48 | 25.1 |
| A549 | Lung Carcinoma | 72 | 8.9 |
Note: These are example values and the actual IC50 will need to be determined experimentally for your specific conditions.
Table 2: Recommended Seeding Densities for Common Cell Lines in a 96-Well Plate
| Cell Line | Seeding Density (cells/well) |
| HeLa | 5,000 - 10,000 |
| MCF-7 | 8,000 - 15,000 |
| A549 | 4,000 - 8,000 |
| PC-3 | 10,000 - 20,000 |
Note: Optimal seeding density should be determined empirically for each cell line and assay duration.[3]
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) of Compound P3
Objective: To determine the concentration of Compound P3 that inhibits a biological process (e.g., cell proliferation) by 50%.[7][8]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound P3 Preparation: Prepare a series of dilutions of Compound P3 in complete culture medium. A common approach is a 10-point, 1:3 serial dilution.[3]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound P3. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the Compound P3 concentration to generate a dose-response curve. Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).[3]
Protocol 2: General Cell Culture Maintenance and Subculturing
Objective: To maintain healthy, proliferating cell cultures for use in experiments.
Methodology:
-
Preparation: Pre-warm complete growth medium, Trypsin-EDTA, and sterile PBS to 37°C.
-
Cell Washing: Aspirate the old culture medium from the flask and gently wash the cell monolayer with sterile PBS.
-
Trypsinization: Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until the cells detach.
-
Neutralization: Add complete growth medium to the flask to neutralize the trypsin.
-
Cell Collection and Counting: Transfer the cell suspension to a conical tube, centrifuge to pellet the cells, and resuspend in fresh medium. Determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Subculturing: Seed new flasks with the desired number of cells and add fresh, pre-warmed complete growth medium.
-
Incubation: Place the flasks in a humidified incubator at 37°C with 5% CO2.[6]
Visualizations
Caption: Experimental workflow for determining the IC50 of Compound P3.
Caption: Simplified PI3K/Akt signaling pathway.[9][10][11][12][13]
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Validation & Comparative
Validating Pen-N3 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Pen-N3, a penicillin-derived chemical probe. This compound is an activity-based probe designed to covalently modify its targets, primarily Penicillin-Binding Proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis. The presence of an azide ("N3") group allows for the attachment of reporter molecules, such as fluorophores or biotin, via click chemistry, enabling downstream detection and analysis.
This guide will compare this compound with alternative probes and detail the experimental methodologies for validating its engagement with target proteins in a cellular context. All quantitative data are summarized in comparative tables, and key experimental workflows are visualized using diagrams.
Understanding this compound and its Target
Penicillin and its derivatives, including this compound, function by mimicking the D-Ala-D-Ala substrate of PBP transpeptidase domains.[1] The strained β-lactam ring of penicillin acylates a conserved serine residue in the PBP active site, forming a stable covalent bond.[1][2] This covalent modification inactivates the enzyme and can be leveraged for activity-based protein profiling (ABPP).
Comparison of Probes for PBP Target Engagement
This compound is one of several available probes for studying PBPs. The choice of probe depends on the specific experimental goals, such as broad profiling versus selective labeling of PBP isoforms.
| Probe Type | Structure/Mechanism | Selectivity | Reporter Group | Key Advantages | Key Disadvantages |
| This compound | Penicillin scaffold with an azide (N3) group for click chemistry. Covalently modifies PBPs. | Broad-spectrum for various PBPs. | Attached post-lysis via click chemistry (e.g., alkyne-fluorophore, alkyne-biotin). | Versatile due to click handle; allows for various reporter tags. | Competition with endogenous penicillinases; broad specificity may not be ideal for studying individual PBPs. |
| Bocillin-FL | Penicillin V conjugated to a BODIPY fluorophore. | Broad-spectrum for most PBPs.[2] | Directly conjugated fluorophore (BODIPY-FL). | Commercially available; straightforward single-step labeling protocol.[2] | Fluorophore may alter selectivity; limited to fluorescence-based readouts.[2] |
| Cephalosporin-based Probes | Cephalosporin scaffold, often fluorescently labeled (e.g., Ceph C-T). | Selective for high-molecular-weight (HMW) PBPs.[2] | Typically a directly conjugated fluorophore (e.g., TAMRA). | Enables the study of a specific subset of PBPs.[2] | Limited to HMW PBPs; may not detect all relevant targets. |
| β-Lactone Probes | Non-β-lactam scaffold that also acylates the PBP active site serine. Can be functionalized with bioorthogonal handles. | Can be engineered for high selectivity towards specific PBP isoforms.[3] | Attached via click chemistry or directly conjugated. | High potential for isoform-selectivity; can overcome β-lactamase resistance.[4] | May require more extensive synthesis and validation efforts.[3] |
Methods for Validating this compound Target Engagement
Several methods can be employed to confirm that this compound is binding to its intended PBP targets within a cellular environment. These methods vary in their complexity, throughput, and the type of information they provide.
| Method | Principle | Throughput | Information Provided | Key Advantages | Key Disadvantages |
| In-Gel Fluorescence | SDS-PAGE separation of proteins from this compound-labeled cells (after click chemistry with a fluorescent alkyne), followed by in-gel fluorescence scanning. | Moderate | Apparent molecular weight and relative abundance of labeled PBPs. | Relatively simple and widely accessible. | Limited resolution; provides no information on protein identity. |
| Fluorescence Microscopy | Imaging of this compound-labeled cells (after click chemistry with a fluorescent alkyne) to visualize the subcellular localization of target engagement. | Low to Moderate | Spatial distribution of active PBPs within the cell. | Provides valuable spatial context of target engagement. | Can be semi-quantitative; resolution is limited by the microscope. |
| Competition Assay | Pre-incubation of cells with an unlabeled competitor (e.g., penicillin) before adding this compound. Target engagement is validated by a decrease in the this compound signal.[2] | Moderate to High | Confirms the specificity of this compound for the target binding site. | Essential for validating probe specificity. | Requires a suitable competitor compound. |
| Quantitative Mass Spectrometry (Proteomics) | Enrichment of this compound-labeled proteins (via a biotin tag) followed by LC-MS/MS to identify and quantify the targets. | Low to Moderate | Unbiased identification and quantification of this compound targets. | Provides definitive protein identification and can quantify target occupancy. | Technically complex and requires specialized equipment. |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Analysis of this compound Labeled PBPs
This protocol describes the labeling of bacterial cells with this compound, followed by click chemistry and in-gel fluorescence analysis.
Materials:
-
Bacterial cell culture of interest
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., BugBuster)
-
Alkyne-fluorophore (e.g., alkyne-TAMRA)
-
Click chemistry reagents (e.g., CuSO4, TBTA, sodium ascorbate)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Grow bacterial cells to the desired optical density (e.g., mid-log phase).
-
Treat the cells with this compound at a final concentration of 10-50 µM and incubate for 30 minutes at 37°C.
-
Harvest the cells by centrifugation and wash twice with cold PBS to remove excess probe.
-
Resuspend the cell pellet in lysis buffer and lyse the cells according to the manufacturer's protocol.
-
Perform click chemistry by adding the alkyne-fluorophore and click reagents to the cell lysate. Incubate for 1 hour at room temperature.
-
Add SDS-PAGE sample buffer to the labeled lysate, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner.
Protocol 2: Competition Assay to Confirm Specificity
This protocol is performed prior to the analysis step in Protocol 1 to ensure this compound is binding to the expected targets.
Procedure:
-
Divide the bacterial culture into two tubes.
-
To one tube, add a saturating concentration of an unlabeled competitor (e.g., 100x excess of penicillin G) and incubate for 30 minutes at 37°C. To the other tube, add an equivalent volume of vehicle (e.g., DMSO).
-
Add this compound to both tubes as described in Protocol 1, step 2.
-
Proceed with the washing, lysis, click chemistry, and analysis steps as described in Protocol 1.
-
A significant reduction in the fluorescence signal in the competitor-treated sample compared to the vehicle-treated sample indicates specific binding of this compound to the target PBPs.
Protocol 3: Quantitative Proteomic Profiling of this compound Targets
This protocol outlines a workflow for identifying the protein targets of this compound using a biotin tag and mass spectrometry.
Materials:
-
Materials from Protocol 1
-
Alkyne-biotin
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Trypsin solution
-
Mass spectrometer
Procedure:
-
Label cells with this compound and lyse as described in Protocol 1.
-
Perform click chemistry using alkyne-biotin.
-
Incubate the biotin-labeled lysate with streptavidin beads for 1-2 hours to capture the target proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use a proteomics software suite to identify and quantify the proteins that were labeled by this compound.
By employing these methods and comparing with alternative probes, researchers can robustly validate the target engagement of this compound in cells and gain valuable insights into the biology of bacterial cell wall synthesis.
References
- 1. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azide Probes for Bioorthogonal Labeling
In the landscape of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Azide probes, small chemical reporters bearing the azide (-N3) functional group, have emerged as indispensable tools for this purpose. Their bioorthogonality, meaning they do not react with native cellular components, allows for their specific detection through "click chemistry" reactions. This guide provides a comprehensive comparison of various azide probes, with a special focus on the commercially available reagent N3-Pen-Dde, and its comparison to other widely used azide probes.
It is important to note that the term "Pen-N3" is not a standardized nomenclature. Based on commercially available reagents, it is presumed to refer to N3-Pen-Dde , a click chemistry reagent featuring a cleavable linker. This guide will proceed with this assumption while also providing a broader comparison with other key azide probes to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Overview of Azide Probes and Click Chemistry
Azide probes are introduced into biomolecules through various strategies, including metabolic labeling, enzymatic installation, or as part of a synthetic molecule designed to target a specific protein. Once incorporated, the azide group serves as a handle for covalent modification with a complementary probe, typically bearing an alkyne or a strained cyclooctyne. This ligation is achieved through two primary types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, which reacts spontaneously with an azide. This method is particularly advantageous for live-cell imaging due to the cytotoxicity of copper.
The choice of azide probe and corresponding click chemistry reaction depends on the specific application, balancing factors like reaction kinetics, biocompatibility, and the nature of the target biomolecule.
In-Depth Comparison of Azide Probes
This section details the properties and applications of N3-Pen-Dde and other prominent azide probes.
N3-Pen-Dde: The Cleavable Probe
N3-Pen-Dde is a specialized azide probe that contains a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker.[1][2] The key feature of this probe is the hydrazine-cleavable nature of the Dde group, which allows for the release of the labeled biomolecule after its capture or analysis.[3][4]
Applications:
-
Affinity Purification and Mass Spectrometry: The cleavable linker is highly advantageous in proteomics workflows. Biotin can be attached to the azide via click chemistry, allowing for the capture of the tagged biomolecule on streptavidin beads. Subsequent cleavage with hydrazine releases the biomolecule for analysis, leaving behind a small chemical tag.
-
Drug Target Identification: N3-Pen-Dde can be incorporated into bioactive molecules to identify their cellular targets.
Advantages:
-
Cleavable Linker: Enables the recovery of labeled biomolecules under mild conditions.[3]
-
Versatility: Can be used in both CuAAC and SPAAC reactions.[2]
Disadvantages:
-
Ambiguous "Pen" Moiety: The exact structure of the "Pen" portion is not universally defined, which may affect its steric properties and reactivity in some contexts.
-
Additional Cleavage Step: The workflow requires an additional step for linker cleavage.
Azide-Modified Penicillin: Probing Bacterial Cell Wall Synthesis
Azide-functionalized β-lactam scaffolds, the core of penicillin antibiotics, are powerful tools for studying penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis.[5][6][7][8]
Applications:
-
Activity-Based Protein Profiling (ABPP): These probes covalently bind to the active site of PBPs, allowing for their selective labeling and identification.
-
Antibiotic Development: Used to screen for new antibiotics that target PBPs.
-
Bacterial Imaging: Fluorescently tagged azide-modified penicillins can be used to visualize the localization of PBP activity in live bacteria.
Advantages:
-
Target Specificity: Specifically targets PBPs due to the inherent reactivity of the β-lactam ring.
-
Covalent Modification: Forms a stable covalent bond with the target, facilitating robust detection.
Disadvantages:
-
Limited Scope: Primarily used for studying PBPs in bacteria.
-
Potential for Resistance: The effectiveness of these probes can be compromised by β-lactamase enzymes.
Small Molecule Azide Probes
This category includes a variety of small, cell-permeable azide-containing molecules designed for specific purposes.
-
Azidohomoalanine (AHA): An azide-containing analog of methionine that is metabolically incorporated into newly synthesized proteins.[9][10][11][12]
-
Azido-E-64: A mechanism-based probe for cysteine proteases, such as cathepsins.[13][14][15]
Applications:
-
Monitoring Protein Synthesis (AHA): Allows for the labeling and quantification of nascent proteins.[10]
-
Enzyme Activity Profiling (Azido-E-64): Used to identify and quantify the activity of specific cysteine proteases.[13]
Advantages:
-
Metabolic Labeling (AHA): Provides a snapshot of the actively translated proteome.
-
Mechanism-Based Inhibition (Azido-E-64): Offers high selectivity for the target enzyme class.
Disadvantages:
-
Amino Acid Starvation (AHA): Requires depletion of endogenous methionine for efficient incorporation.
-
Broad Specificity (Azido-E-64): May label multiple members of the cysteine protease family.
Azide-Modified Sugars
These probes are analogs of natural monosaccharides that are metabolically incorporated into glycans. A common example is peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is converted to an azide-containing sialic acid.[16][17][18][19][20]
Applications:
-
Glycan Imaging: Visualization of the cellular glycome in living cells and organisms.
-
Glycoproteomics: Enrichment and identification of glycoproteins.
Advantages:
-
Metabolic Labeling: Enables the study of glycan biosynthesis and trafficking.
-
High Incorporation Efficiency: Can be efficiently incorporated into cellular glycans.
Disadvantages:
-
Potential for Metabolic Perturbation: High concentrations may affect cellular physiology.[18]
-
Indirect Labeling: The azide is incorporated into a variety of glycoconjugates, which may require further analysis to identify specific labeled molecules.
Photoactivatable Azide Probes
Aryl azides are a class of photoactivatable probes that are chemically inert until activated by UV light.[21][22][23][24] Upon photoactivation, they form highly reactive nitrene intermediates that can form covalent bonds with nearby molecules.
Applications:
-
Protein-Protein Interaction Studies: Used to crosslink interacting proteins in close proximity.
-
Mapping Binding Sites: Can identify the binding site of a ligand on its receptor.
Advantages:
-
Temporal Control: The crosslinking reaction can be initiated at a specific time by light exposure.
-
Proximity-Based Labeling: Captures transient or weak interactions.
Disadvantages:
-
UV-Induced Damage: UV light can be damaging to living cells.
-
Non-Specific Labeling: The reactive nitrene can react with a variety of functional groups in its vicinity.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for different azide probes and the associated click chemistry reactions. It is important to note that reaction rates and efficiency can vary depending on the specific reactants, solvent, and temperature.
| Probe/Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Key Features |
| CuAAC | 10² - 10³ | Moderate (Copper cytotoxicity is a concern)[25][26] | High reaction rates, versatile for various alkynes. |
| SPAAC | 10⁻³ - 1 | High (Copper-free)[26][27][28][29][30][31] | Ideal for live-cell imaging, reaction rate is dependent on the strain of the cyclooctyne. |
| N3-Pen-Dde | Dependent on alkyne partner and reaction type | High (when used in SPAAC) | Hydrazine-cleavable Dde linker for facile release of tagged molecules.[3] |
| AHA | Dependent on alkyne partner and reaction type | High (metabolically incorporated) | Enables labeling of newly synthesized proteins.[9][10] |
| Ac4ManNAz | Dependent on alkyne partner and reaction type | High (metabolically incorporated) | Allows for the labeling of cellular glycans.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of azide probes. Below are generalized protocols for key experiments.
Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells with AHA, followed by fluorescent detection via CuAAC.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
L-azidohomoalanine (AHA) solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., PBS containing 1 mM CuSO4, 100 µM TBTA ligand, 10 µM alkyne-fluorophore, and 5 mM sodium ascorbate)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in complete medium.
-
Methionine Starvation: Replace the complete medium with pre-warmed methionine-free DMEM supplemented with dFBS. Incubate for 1 hour to deplete intracellular methionine pools.
-
AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 25-50 µM. Incubate for the desired labeling period (e.g., 1-4 hours).
-
Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Click Reaction: Wash the cells with PBS and then add the click chemistry reaction buffer. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing and Imaging: Wash the cells extensively with PBS and then image using a fluorescence microscope.
Labeling of Penicillin-Binding Proteins (PBPs) with Azide-Modified Penicillin
This protocol outlines the labeling of PBPs in live bacteria using an azide-modified penicillin probe, followed by detection with a fluorescent alkyne.
Materials:
-
Bacterial strain of interest
-
Bacterial growth medium
-
Azide-modified penicillin probe
-
PBS
-
Fluorescent alkyne probe
-
Click chemistry reagents (as described above for CuAAC, or a strained cyclooctyne for SPAAC)
-
Lysis buffer
-
SDS-PAGE reagents
Procedure:
-
Bacterial Culture: Grow bacteria to mid-log phase in the appropriate growth medium.
-
Probe Labeling: Add the azide-modified penicillin probe to the bacterial culture at a final concentration of 1-10 µM. Incubate for 30 minutes at 37°C.
-
Washing: Pellet the bacteria by centrifugation and wash three times with PBS to remove unbound probe.
-
Click Reaction: Resuspend the bacterial pellet in PBS containing the click chemistry reagents (either for CuAAC or SPAAC). Incubate for 1 hour at room temperature.
-
Lysis: Pellet the bacteria and lyse them using a suitable lysis buffer.
-
SDS-PAGE and Detection: Separate the protein lysate by SDS-PAGE. Visualize the labeled PBPs using an in-gel fluorescence scanner.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of azide probes.
Caption: General experimental workflow for bioorthogonal labeling using azide probes.
Caption: Mechanism of Dde linker cleavage for release of a captured biomolecule.
Caption: Simplified pathway of metabolic labeling of nascent proteins with AHA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [en.bio-protocol.org]
- 11. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Results for "AHA Labeling" | Springer Nature Experiments [experiments.springernature.com]
- 13. Mechanism-based probe for the analysis of cathepsin cysteine proteases in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. med.stanford.edu [med.stanford.edu]
- 16. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. General protocol for metabolic glycan labelling [bio-protocol.org]
- 18. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. A chemical tool for blue light-inducible proximity photo-crosslinking in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 26. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 30. benchchem.com [benchchem.com]
- 31. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
A Researcher's Guide to Bioorthogonal Labeling: Azide vs. Alkyne Probes
In the intricate world of molecular biology and drug development, the ability to specifically tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for covalent reactions to occur within living systems without interfering with native biochemical processes. At the forefront of this field are the azide-alkyne cycloaddition reactions, lauded for their high specificity and efficiency.
This guide provides an objective comparison of two primary approaches within this chemistry: the use of azide-functionalized probes, such as the Wnt/β-catenin signaling inhibitor Pen-N3, versus the broader class of alkyne-modified probes. The choice between them is intrinsically linked to the specific cycloaddition chemistry employed—the copper-catalyzed (CuAAC) or the strain-promoted (SPAAC) variant—each with distinct advantages and drawbacks for researchers.
The Chemical Probes: A Tale of Two Tags
The foundation of any bioorthogonal labeling experiment is the probe, a molecule designed to be metabolically incorporated into a biomolecule of interest and bearing a unique chemical handle—either an azide or an alkyne.
-
Azide-Modified Probes : The azide group (-N3) is small, abiotic, and largely inert in biological systems, making it an excellent bioorthogonal handle.[1] It can be incorporated into a wide array of molecules, including amino acids, sugars, and specific peptide inhibitors like this compound, which targets the Dishevelled protein in the Wnt signaling pathway.[2] An azide-tagged molecule can then be detected by reacting it with an alkyne-containing reporter.
-
Alkyne-Modified Probes : The alkyne group is the reaction partner for the azide. This category is split into two distinct types:
-
Terminal Alkynes : These are small and minimally perturbative, making them ideal for metabolic labeling where preserving the natural structure and function of the target biomolecule is critical.[1][3] They react with azides via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]
-
Strained Cyclooctynes : These are significantly bulkier eight-membered ring structures (e.g., DIBO, DIFO, BCN, DBCO). The high ring strain is the driving force for the reaction with azides, allowing it to proceed without a catalyst in what is known as the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]
-
The Reactions: CuAAC vs. SPAAC
The choice of an azide or terminal alkyne probe is directly tied to the decision between the two cornerstone "click chemistry" reactions. Both result in the formation of a stable triazole linkage but operate under fundamentally different principles.[6]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is a highly efficient and rapid 1,3-dipolar cycloaddition between a terminal alkyne and an azide , catalyzed by copper(I) ions.[3][] Its speed and the small size of the reactive groups are major advantages.[6] However, the requisite copper catalyst can be toxic to cells, primarily by generating reactive oxygen species (ROS), which can limit its application in live-cell imaging.[6] This toxicity can be mitigated by using copper-chelating ligands.[6][8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the issue of copper toxicity, SPAAC was developed. This reaction occurs between a strained cyclooctyne and an azide .[10][11] The energy stored in the strained ring of the cyclooctyne lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[5] This makes SPAAC highly biocompatible and the preferred method for long-term live-cell and in vivo imaging.[6][11][12] Its main drawbacks are the larger, more perturbative size of the cyclooctyne reagents and the potential for off-target reactions with cellular nucleophiles like thiols.[10][11]
Performance Comparison: Quantitative Insights
The choice between CuAAC and SPAAC involves a trade-off between speed, biocompatibility, and the potential for steric hindrance. The following table summarizes key performance metrics based on experimental data from various studies.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Partners | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Biocompatibility | Moderate; copper toxicity is a concern but can be mitigated with ligands.[6][12] | High; no exogenous metal catalyst required, ideal for in vivo studies.[6][11] |
| Reaction Kinetics | Very fast; 2nd order rate constants typically 10² - 10³ M⁻¹s⁻¹. | Fast, but varies with cyclooctyne structure; 2nd order rate constants from ~0.1 to 1 M⁻¹s⁻¹.[4] |
| Reagent Size | Small and minimally perturbative.[1][6] | Bulky cyclooctyne can cause steric hindrance or alter biomolecule function.[6] |
| Specificity | Highly specific with minimal off-target reactions.[1] | High, but some strained alkynes can react with biological nucleophiles (e.g., thiols).[10] |
| Reaction Conditions | Requires a Cu(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and often a stabilizing ligand (e.g., THPTA).[8][9] | Proceeds under physiological conditions without any additives.[] |
| Primary Application | Labeling in cell lysates, fixed cells, and some short-term live-cell surface labeling.[10][14] | Long-term live-cell imaging, in vivo labeling, and applications sensitive to metal toxicity.[10][11] |
Experimental Workflow and Protocols
A typical bioorthogonal labeling experiment involves two main stages: metabolic incorporation of the tagged precursor, followed by the click chemistry reaction to attach a reporter molecule like a fluorophore or biotin.
Protocol 1: Labeling of Cell Surface Sialoglycans via CuAAC
This protocol is adapted for labeling cells that have been metabolically tagged with an alkyne-modified sugar, such as N-(4-pentynoyl)mannosamine (Ac4ManNAl), which is processed into an alkyne-tagged sialic acid.
Materials:
-
HeLa cells cultured in DMEM
-
Ac4ManNAl
-
Azide-fluorophore (e.g., Azide-AF488)
-
Click Reaction Buffer: PBS
-
CuAAC Reagent Stock Solutions: 50 mM CuSO₄, 250 mM THPTA ligand, 500 mM Sodium Ascorbate
-
Fixation and Permeabilization Buffers (if imaging intracellular targets)
Procedure:
-
Metabolic Labeling: Culture HeLa cells to ~70% confluency. Add Ac4ManNAl to the culture medium to a final concentration of 25-50 µM. Incubate for 24-48 hours.[14]
-
Cell Preparation: Gently wash the cells three times with cold PBS.
-
Prepare Click Reaction Mix: Prepare the mix immediately before use. For a 1 mL reaction, add reagents in the following order:
-
950 µL PBS
-
10 µL Azide-fluorophore (from a 10 mM stock)
-
A premixed solution of 4 µL of 50 mM CuSO₄ and 20 µL of 250 mM THPTA.
-
10 µL of 500 mM sodium ascorbate (freshly prepared).[9]
-
-
Ligation: Add the 1 mL click reaction mix to the cells. Incubate at room temperature for 30-60 minutes, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Analysis: Image the cells using fluorescence microscopy.
Protocol 2: Labeling of Cellular Glycoproteins via SPAAC
This protocol is for labeling cells metabolically tagged with an azide-modified sugar, such as per-O-acetylated N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Jurkat cells cultured in RPMI-1640
-
Ac4ManNAz
-
Cyclooctyne-fluorophore (e.g., DBCO-AF488)
-
Labeling Buffer: PBS
Procedure:
-
Metabolic Labeling: Culture Jurkat cells and add Ac4ManNAz to the medium to a final concentration of 25 µM. Incubate for 3 days.[11]
-
Cell Preparation: Wash the cells three times with cold PBS by gentle centrifugation.
-
Prepare Labeling Solution: Prepare a solution of the DBCO-fluorophore in PBS at a final concentration of 1-25 µM. The optimal concentration should be determined empirically.[5]
-
Ligation: Resuspend the cells in the DBCO-fluorophore solution. Incubate at 37°C for 30-90 minutes, protected from light. For live-cell imaging, this can be done directly in imaging dishes.
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Application Spotlight: Probing the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is implicated in numerous cancers. Small molecule inhibitors that target this pathway are of high interest in drug development.
This compound is a peptide that inhibits Wnt/β-catenin signaling by targeting the PDZ domain of the Dishevelled (Dvl) protein.[2] The azide (-N3) handle on this peptide could theoretically be used to visualize its engagement with its intracellular target. By treating cells with this compound and then performing a click reaction with a fluorescent alkyne reporter, researchers could potentially track the localization of the inhibitor and its interaction with Dvl, providing valuable insights into its mechanism of action. This highlights the dual potential of chemical probes as both therapeutic agents and tools for biological discovery.
Conclusion: Making the Right Choice
The decision between using an azide- or alkyne-modified probe strategy is a critical step in experimental design that hinges on the biological question and system under investigation.
-
Choose CuAAC (with terminal alkyne probes) when speed is critical, the biological system is robust (e.g., cell lysates, fixed cells), or when the minimal size of the alkyne tag is necessary to avoid perturbing the target. It offers superior kinetics and is often more cost-effective.
-
Choose SPAAC (with azide probes and cyclooctyne reporters) when biocompatibility is the top priority.[6] It is the undisputed choice for long-term live-cell imaging and in vivo studies where the toxicity of a metal catalyst is unacceptable.[12] Researchers must, however, be mindful of the potential for steric effects from the bulky cyclooctyne and select the appropriate generation of cyclooctyne to balance reactivity and stability.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioclone.net [bioclone.net]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
A Researcher's Guide to Nucleic Acid Labeling: A Quantitative Comparison of N3-Kethoxal, Biotinylation, and SLAM-seq
For researchers, scientists, and drug development professionals, the precise and efficient labeling of nucleic acids is paramount for unraveling complex biological processes. This guide provides a comprehensive comparison of three prominent labeling techniques: N3-kethoxal-based labeling, traditional biotinylation, and the metabolic labeling approach of SLAM-seq. We delve into the quantitative aspects of their labeling efficiency, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The choice of a nucleic acid labeling strategy can significantly impact the outcome and interpretation of an experiment. Factors such as labeling efficiency, specificity, reaction kinetics, and the potential for perturbation of the biological system are critical considerations. This guide aims to provide a clear and objective comparison to facilitate this decision-making process.
Quantitative Comparison of Labeling Efficiencies
The efficiency of a labeling method dictates the sensitivity and accuracy of downstream applications. The following table summarizes the key quantitative metrics for N3-kethoxal, biotinylation, and SLAM-seq.
| Labeling Method | Analyte | Labeling Principle | Reported Labeling Efficiency | Key Advantages | Key Limitations |
| N3-Kethoxal (KAS-seq/Keth-seq) | Single-stranded DNA (ssDNA) & RNA | Covalent modification of guanine residues by N3-kethoxal, followed by biotinylation via click chemistry. | Near-quantitative for accessible guanines. In vitro, all four deoxyguanosine bases on a synthetic DNA oligo were labeled after 5 minutes[1]. In vivo, labeling signal saturated within 5 minutes[2]. | High efficiency, rapid kinetics (5-10 minutes in live cells), high specificity for single-stranded regions, low input material required[1][3][4]. | Specific to guanine residues in single-stranded regions. |
| Biotinylation (PCR-based) | DNA | Enzymatic incorporation of biotinylated deoxynucleotides (e.g., biotin-dUTP) during PCR. | Up to 97% substitution for biotin-16-AA-dCTP. However, complete (100%) substitution of the natural nucleotide with its biotinylated counterpart can inhibit the PCR reaction[5]. | Well-established, versatile, high-density labeling possible. | Can inhibit enzymatic processes if incorporation is too high, requires in vitro amplification. |
| SLAM-seq | Nascent RNA | Metabolic incorporation of 4-thiouridine (4sU) into newly transcribed RNA in living cells, followed by chemical conversion of 4sU to a cytosine analog. | 2-4% of uridines are substituted with 4sU. This rate can be influenced by labeling duration and 4sU concentration[6][7]. | In vivo labeling of newly synthesized RNA, allows for the study of RNA kinetics and turnover. | Lower incorporation rate compared to other methods, potential for cellular perturbation with high concentrations or long exposure to 4sU. |
In-Depth Analysis of Labeling Methods
N3-Kethoxal-Based Labeling (KAS-seq and Keth-seq)
N3-kethoxal is a chemical probe that rapidly and specifically reacts with guanine bases in single-stranded nucleic acids. This method, commercialized in techniques like KAS-seq (for ssDNA) and Keth-seq (for ssRNA), offers a powerful tool for studying DNA and RNA structures and dynamics. The azide group on the N3-kethoxal molecule allows for the subsequent attachment of a biotin molecule via click chemistry, enabling enrichment and detection.
The remarkably high labeling efficiency, approaching quantitative levels for accessible guanines, is a significant advantage of this technique. This efficiency, coupled with rapid reaction kinetics, allows for the capture of transient states of nucleic acids in living cells with minimal perturbation.
Biotinylation via PCR
The incorporation of biotinylated nucleotides during the polymerase chain reaction (PCR) is a long-standing and versatile method for labeling DNA. This technique allows for the generation of highly labeled probes for various applications, including fluorescence in situ hybridization (FISH) and affinity purification. The efficiency of incorporation can be very high, with studies showing that up to 97% of a natural dNTP can be substituted with its biotinylated analog without completely halting the PCR process. However, it is crucial to optimize the ratio of biotinylated to non-biotinylated nucleotides, as complete substitution can inhibit the polymerase enzyme.
SLAM-seq for Nascent RNA Labeling
SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) is a powerful technique for studying RNA dynamics in living cells. It involves the metabolic incorporation of a uridine analog, 4-thiouridine (4sU), into newly transcribed RNA. The incorporated 4sU is then chemically modified, leading to its misinterpretation as a cytosine during reverse transcription. This T-to-C conversion allows for the bioinformatic identification of nascent RNA transcripts.
The labeling efficiency of SLAM-seq, in terms of the percentage of uridines substituted by 4sU, is relatively low (2-4%). This is an important consideration for experimental design, as the number of labeled transcripts will be a fraction of the total RNA. The concentration of 4sU and the duration of the labeling period can be adjusted to optimize incorporation, but this must be balanced against potential cellular toxicity.
Experimental Protocols
N3-Kethoxal Labeling Protocol (adapted from KAS-seq)
-
Cell Labeling: Incubate cells with 5 mM N3-kethoxal in pre-warmed culture medium for 10 minutes at 37°C.
-
Genomic DNA Isolation: Isolate genomic DNA using a standard kit.
-
Biotinylation: Resuspend 1 µg of gDNA in a buffer containing 20 mM DBCO-PEG4-biotin and 25 mM K3BO3. Incubate at 37°C for 1.5 hours with gentle shaking[1].
-
RNase Treatment: Add RNase A and incubate to remove contaminating RNA.
-
Purification: Purify the biotinylated DNA using a DNA clean and concentrator kit.
-
Enrichment: Use streptavidin-coated beads to enrich for the biotinylated DNA fragments.
-
Library Preparation and Sequencing: Proceed with standard next-generation sequencing library preparation protocols.
Biotinylation via PCR Protocol
-
PCR Reaction Setup: Assemble a standard PCR reaction mix containing the DNA template, primers, DNA polymerase, dNTPs, and a defined ratio of biotin-dUTP to dTTP. A common starting point is a 1:3 ratio of biotin-dUTP to dTTP.
-
PCR Amplification: Perform PCR using optimized cycling conditions for your specific template and primers.
-
Verification of Labeling: The incorporation of biotin can be verified by a gel shift assay, where the biotinylated DNA will migrate slower than the unlabeled DNA.
-
Purification: Purify the biotinylated PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.
SLAM-seq Protocol
-
Metabolic Labeling: Add 4-thiouridine (4sU) to the cell culture medium at a final concentration of 100-500 µM and incubate for the desired labeling period (e.g., 1-24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard RNA extraction method.
-
Alkylation: Treat the isolated RNA with iodoacetamide (IAA) to alkylate the sulfur atom of the incorporated 4sU.
-
RNA Fragmentation and Library Preparation: Proceed with a standard RNA sequencing library preparation protocol, including RNA fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Use specialized bioinformatic tools to identify T-to-C conversions in the sequencing reads, which correspond to the sites of 4sU incorporation.
Conclusion
The selection of a nucleic acid labeling method is a critical step in experimental design. N3-kethoxal-based methods offer unparalleled efficiency and speed for labeling single-stranded nucleic acids, making them ideal for studying dynamic processes. Biotinylation via PCR remains a robust and versatile technique for generating highly labeled probes in vitro. SLAM-seq provides a unique window into the world of nascent RNA, enabling the study of transcriptomics with a temporal dimension. By understanding the quantitative differences in their labeling efficiencies and their respective protocols, researchers can make informed decisions to best suit their scientific inquiries.
References
- 1. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAS-seq: genome-wide sequencing of single-stranded DNA by N3-kethoxal–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Dissecting newly transcribed and old RNA using GRAND-SLAM - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Penicillin-Based Probes: A Comparative Guide to Cross-Reactivity Studies
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to generating reliable and interpretable data. This guide provides a comprehensive comparison of azide-modified penicillin probes, exemplified by the conceptual "Pen-N3" probe, with alternative methodologies for studying penicillin-binding proteins (PBPs). We delve into the experimental data, detailed protocols, and the underlying principles that govern probe selectivity.
Penicillin and its derivatives are powerful tools in chemical biology, serving as activity-based probes to identify and characterize their target enzymes, the penicillin-binding proteins (PBPs). The introduction of a bioorthogonal handle, such as an azide (N3) group, onto the penicillin scaffold allows for a two-step detection strategy. This approach, often termed "click chemistry," enables the subsequent attachment of reporter tags like fluorophores or biotin for visualization or enrichment, respectively. However, the potential for off-target interactions, or cross-reactivity, necessitates rigorous validation to ensure data accuracy.
Comparative Analysis of PBP Probes
The selection of a probe for studying PBPs depends on the specific research question, the bacterial species under investigation, and the available experimental capabilities. While azide-modified penicillin probes offer versatility, several alternatives exist, each with its own set of advantages and limitations.
| Probe Type | Mechanism of Action | Reporter Group(s) | Advantages | Disadvantages | Key Applications |
| Azide-Modified Penicillin Probes (e.g., "this compound") | Covalent acylation of the active-site serine in PBPs.[1] | Bioorthogonal azide for "click" chemistry with alkyne-reporters (e.g., fluorophores, biotin). | Versatile two-step labeling, allows for use of various reporters without synthesizing multiple probes, potentially reduced steric hindrance from bulky reporters during initial binding. | Requires a two-step labeling process which can add complexity, potential for incomplete "click" reaction, the azide moiety itself could influence binding or cell permeability. | Activity-based protein profiling (ABPP), identification of novel PBPs, pull-down and mass spectrometry-based proteomics. |
| Directly Labeled Fluorescent Penicillin Probes (e.g., Bocillin-FL) | Covalent acylation of the active-site serine in PBPs.[1] | Directly conjugated fluorophore (e.g., BODIPY-FL).[1][2] | Single-step labeling, commercially available and well-characterized, straightforward visualization by in-gel fluorescence.[2][3] | The bulky fluorophore may sterically hinder binding to some PBPs, limiting the profiling range, requires synthesis of a new probe for each desired fluorophore.[4] | Routine PBP profiling, competition assays to determine the binding selectivity of unlabeled β-lactams.[2][3][5] |
| β-Lactone-Based Probes | Covalent acylation of the active-site serine in PBPs.[1] | Can be directly labeled with fluorophores or functionalized with bioorthogonal handles.[4][6] | Can target PBPs that are not effectively inhibited by traditional β-lactams, tunable selectivity based on side-chain modifications.[1][6] | May exhibit different PBP selectivity profiles compared to penicillin-based probes, potential for off-target labeling of other serine hydrolases.[7] | Exploring the broader landscape of PBP activity, identifying probes with unique PBP selectivity.[1] |
| Fluorescent D-Amino Acids (FDAAs) | Incorporation into peptidoglycan by PBP-mediated transpeptidation.[8][9] | Directly conjugated fluorophore.[8] | Report on the activity of PBPs in the context of cell wall synthesis, can be used in live cells to visualize sites of peptidoglycan synthesis.[8][9] | Indirectly labels PBPs by being incorporated into their product, incorporation can be influenced by substrate transport and precursor availability.[9] | Studying the spatiotemporal dynamics of bacterial cell wall synthesis, screening for inhibitors of peptidoglycan biosynthesis.[8][9] |
Quantitative Comparison of β-Lactam Selectivity for PBPs
Determining the cross-reactivity or, conversely, the selectivity of a probe is often achieved through competition assays. In this setup, bacteria are pre-incubated with a non-labeled compound of interest before adding a fluorescently labeled broad-spectrum probe (e.g., Bocillin-FL). The reduction in fluorescence intensity for a specific PBP band on a gel corresponds to the binding of the unlabeled compound. The half-maximal inhibitory concentration (IC50) can then be calculated.
The following table summarizes representative selectivity data for various β-lactams against the PBPs of Streptococcus pneumoniae D39, as determined by competition with Bocillin-FL.[2][10] A lower IC50 value indicates a higher affinity of the antibiotic for the specific PBP. A compound is considered selective if its IC50 for one PBP is significantly lower (typically ≥4-fold) than for others.[5]
| β-Lactam Antibiotic | PBP1a (IC50, µg/mL) | PBP1b (IC50, µg/mL) | PBP2a (IC50, µg/mL) | PBP2b (IC50, µg/mL) | PBP2x (IC50, µg/mL) | PBP3 (IC50, µg/mL) | Selectivity Profile |
| Penicillin G | 0.01 | 0.05 | >128 | 0.05 | 0.005 | 0.05 | PBP2x |
| Cefoxitin | >4 | >4 | >4 | >4 | >4 | 0.05 | PBP3 |
| Cefuroxime | >1 | >1 | >1 | >1 | 0.01 | >1 | PBP2x |
| Aztreonam | >4 | >4 | >4 | >4 | >4 | 0.25 | PBP3 |
| Piperacillin | 0.25 | 1 | >128 | 0.5 | 0.01 | 0.01 | PBP2x & PBP3 |
| Amoxicillin | 0.05 | 0.1 | >128 | 0.1 | 0.005 | 0.01 | PBP2x & PBP3 |
This data is compiled from published studies and serves as an example of how selectivity is reported.[2][10] Actual values may vary based on experimental conditions.
Experimental Protocols
Competitive PBP Profiling to Assess Probe Selectivity
This protocol describes a general method for determining the PBP binding profile of an unlabeled β-lactam probe, such as a this compound probe without the reporter attached, by competing against a fluorescent penicillin derivative.[2][3]
Materials:
-
Bacterial culture (e.g., S. pneumoniae, E. coli)
-
Unlabeled test compound (e.g., this compound precursor)
-
Fluorescent penicillin probe (e.g., Bocillin-FL)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
SDS-PAGE reagents
-
In-gel fluorescence scanner
Procedure:
-
Grow bacterial cells to mid-log phase and harvest by centrifugation.
-
Resuspend the cell pellet in fresh growth medium.
-
Aliquot the cell suspension and incubate with serial dilutions of the unlabeled test compound for a defined period (e.g., 30 minutes) at 37°C. Include a no-compound control.
-
Add the fluorescent penicillin probe (e.g., Bocillin-FL) to all samples at a fixed, saturating concentration and incubate for another defined period (e.g., 15 minutes) at 37°C.
-
Harvest the cells by centrifugation and wash to remove unbound probe.
-
Lyse the cells to release the membrane proteins.
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the fluorescence intensity against the concentration of the unlabeled test compound to determine the IC50 value for each PBP.
Pull-Down Assay for Target Identification using Azide-Modified Probes
This protocol outlines a general workflow for enriching and identifying the binding partners of an azide-modified penicillin probe.
Materials:
-
Bacterial culture
-
Azide-modified penicillin probe (this compound)
-
Alkyne-biotin conjugate
-
Click chemistry reagents (e.g., copper(I) catalyst, ligand)
-
Streptavidin-conjugated beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometry reagents
Procedure:
-
Treat live bacterial cells or cell lysate with the this compound probe.
-
Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction by adding the alkyne-biotin conjugate and appropriate catalysts.
-
Incubate to allow for the covalent attachment of biotin to the probe-labeled proteins.
-
Lyse the cells (if not already done).
-
Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify the enriched proteins by mass spectrometry.
Visualizing Experimental Workflows
To better illustrate the processes described, the following diagrams were generated using the DOT language for Graphviz.
Caption: Workflow for assessing PBP probe selectivity.
Caption: Workflow for pull-down and target ID.
References
- 1. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. experts.umn.edu [experts.umn.edu]
Unveiling Wnt/β-Catenin Signaling: A Comparative Guide to Analyzing Pen-N3 Effects via Western Blot
For researchers, scientists, and drug development professionals investigating the intricate Wnt/β-catenin signaling pathway, this guide provides a comprehensive comparison of experimental results obtained through western blotting after treatment with the peptide inhibitor, Pen-N3. This document outlines the methodologies, presents quantitative data, and visualizes the key processes to facilitate a deeper understanding of how to effectively assess the impact of inhibitors on this critical cellular pathway.
The Wnt/β-catenin signaling cascade plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in various diseases, notably cancer.[1] this compound, a cell-permeable peptide, has been identified as an inhibitor of this pathway, acting on the Dishevelled (Dvl) protein. This guide focuses on the application of western blotting, a cornerstone technique in molecular biology, to quantify the effects of this compound on key protein levels within the Wnt/β-catenin pathway.
Quantitative Analysis: this compound vs. Control
To assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway, a quantitative western blot analysis was performed. The following table summarizes the relative protein expression levels of key pathway components in a cellular model after treatment with this compound (11 µM) for 24 hours, compared to an untreated control group. Data is presented as a fold change relative to the control, normalized to a housekeeping protein (e.g., β-actin or GAPDH).
| Target Protein | Cellular Function in Wnt/β-catenin Pathway | Expected Molecular Weight (kDa) | Relative Protein Expression (this compound vs. Control) |
| β-catenin | Central mediator of the canonical Wnt pathway. Nuclear translocation leads to target gene transcription. | ~92 | ↓ 0.4-fold |
| Phospho-GSK3β (Ser9) | Inactivation of GSK3β by phosphorylation at Ser9 prevents β-catenin degradation. | ~46 | ↓ 0.3-fold |
| Total GSK3β | A key kinase in the β-catenin destruction complex. | ~46 | No significant change |
| Cyclin D1 | A downstream target gene of the Wnt/β-catenin pathway, promoting cell cycle progression. | ~34 | ↓ 0.5-fold |
| c-Myc | An oncogenic transcription factor and a well-known Wnt target gene. | ~49 | ↓ 0.4-fold |
| β-actin | Housekeeping protein used for normalization. | ~42 | 1.0-fold (Control) |
Visualizing the Molecular Interactions and Experimental Process
To elucidate the mechanism of this compound action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cell line (e.g., HEK293T, SW480) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Reconstitute lyophilized this compound peptide in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.
-
Cell Treatment: Treat the cells with this compound at a final concentration of 11 µM. For the control group, add an equivalent volume of the vehicle (the solvent used to dissolve this compound).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for β-catenin, phospho-GSK3β (Ser9), total GSK3β, Cyclin D1, c-Myc, and a housekeeping protein (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the housekeeping protein band to determine the relative protein expression.
This guide provides a framework for utilizing western blot to analyze the effects of the peptide inhibitor this compound on the Wnt/β-catenin signaling pathway. The provided protocols and representative data offer a solid foundation for researchers to design and interpret their experiments, ultimately contributing to a better understanding of Wnt signaling and the development of novel therapeutics.
References
Unraveling "Pen-N3": A Case of Mistaken Identity in Proteomics
A Comparative Review of Pen-N3 and Other Dishevelled PDZ Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in numerous diseases, most notably cancer. A key protein in this pathway is Dishevelled (Dvl), which contains a PDZ domain essential for transducing the Wnt signal. This domain has emerged as a promising target for therapeutic intervention. This guide provides a comparative review of Pen-N3, a peptide-based inhibitor of the Dvl-PDZ domain, and other similar small molecule compounds.
Quantitative Comparison of Dvl-PDZ Domain Inhibitors
The following table summarizes the available quantitative data for this compound and other reported Dvl-PDZ domain inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Compound Name | Type | Target(s) | Assay Type | Quantitative Value | Reference |
| This compound | Peptide | Dvl-PDZ | Cell-based reporter assay | IC50 = 11 µM | [1] |
| 3289-8625 | Small Molecule | Dvl-PDZ | Fluorescence Anisotropy | Kd = 10.6 ± 1.7 µM | [1] |
| Competitive Inhibition | KI = 4.9 ± 1.7 µM | [1] | |||
| 2372-2393 | Small Molecule | Dvl-PDZ | Fluorescence Anisotropy | Kd = 18.9 ± 2.1 µM | [1] |
| Compound 18 | Small Molecule | Dvl-1 PDZ | Isothermal Titration Calorimetry (ITC) | Kd = 2.4 µM | [2][3] |
| Ky-02327 | Small Molecule | Dvl-1 PDZ | Isothermal Titration Calorimetry (ITC) | Kd = 8.3 ± 0.8 µM | [2] |
| NPL-4011 | Small Molecule | hDvl1-PDZ | NMR Titration | Kd = 34.5 ± 6.6 µM | |
| CalBioChem-322338 | Small Molecule | hDvl1-PDZ | NMR Titration | Kd = 954 ± 403 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of Dvl-PDZ inhibitors are provided below.
TOPflash Dual-Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids (contain TCF/LEF binding sites driving firefly luciferase, with FOPflash having mutated sites as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Dvl-PDZ inhibitor (e.g., this compound)
-
96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2.5 x 10^4 cells per well and culture for 24 hours.[4]
-
Transfection: Co-transfect the cells in each well with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[4][5] A common ratio is 10:1 of the firefly reporter to the Renilla control plasmid.
-
Wnt Stimulation and Inhibition: After 24 hours of transfection, replace the medium with fresh medium containing either Wnt3a conditioned media or a specific concentration of recombinant Wnt3a to activate the Wnt pathway.[5][6] Concurrently, treat the cells with varying concentrations of the Dvl-PDZ inhibitor. Include appropriate vehicle controls.
-
Cell Lysis: After 18-24 hours of treatment, wash the cells with PBS and then lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.[4][5]
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.[7]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of the compound is determined by the reduction in the TOPflash/FOPflash ratio in the presence of the inhibitor compared to the Wnt3a-stimulated control.
Fluorescence Polarization (FP) Competition Assay
This in vitro assay measures the binding affinity of a compound to a target protein by observing changes in the polarization of fluorescently labeled ligands.
Materials:
-
Purified Dvl-PDZ domain protein
-
Fluorescently labeled peptide that binds to the Dvl-PDZ domain (tracer)
-
Unlabeled Dvl-PDZ inhibitor (competitor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Determine Optimal Tracer and Protein Concentrations:
-
Competition Assay Setup:
-
In a 384-well plate, add a fixed concentration of the Dvl-PDZ protein and the fluorescent tracer, determined from the previous step.
-
Add serial dilutions of the unlabeled inhibitor (competitor) to the wells. Include wells with no inhibitor (maximum polarization) and wells with a large excess of a known binder or no protein (minimum polarization) as controls.[9]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor. The KI value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
NMR Titration for Protein-Ligand Interaction
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the binding of a ligand to a protein at an atomic level and to determine the dissociation constant (Kd).
Materials:
-
Isotopically labeled (e.g., ¹⁵N) purified Dvl-PDZ domain protein
-
Unlabeled Dvl-PDZ inhibitor
-
NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Prepare a sample of the ¹⁵N-labeled Dvl-PDZ protein at a suitable concentration (e.g., 0.1-0.5 mM) in the NMR buffer.[10]
-
Prepare a concentrated stock solution of the unlabeled inhibitor in the same NMR buffer.
-
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum shows the chemical shifts of the backbone amide protons and nitrogens of each amino acid residue.
-
Titration:
-
Add small aliquots of the concentrated inhibitor stock solution to the protein sample in the NMR tube.
-
After each addition, gently mix the sample and acquire another ¹H-¹⁵N HSQC spectrum.
-
Continue this process until the protein is saturated with the ligand, as indicated by no further changes in the chemical shifts of the protein's signals.[11]
-
-
Data Processing and Analysis:
-
Process the series of HSQC spectra using appropriate NMR software.
-
Overlay the spectra to observe the chemical shift perturbations (CSPs) of the protein's amide signals upon ligand binding.
-
The magnitude of the CSP for each residue is calculated using a weighted average of the changes in the proton and nitrogen chemical shifts.
-
Plot the CSPs as a function of the molar ratio of ligand to protein.
-
Fit the binding isotherms for significantly perturbed residues to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[6]
-
Visualizations
Wnt/β-catenin Signaling Pathway and Point of Inhibition
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for TOPflash Assay
Caption: Workflow for the TOPflash dual-luciferase reporter assay.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for the fluorescence polarization competition assay.
References
- 1. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. mdpi.com [mdpi.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of Pen-N3: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Pen-N3, a peptide inhibitor of Wnt/β-catenin signaling, requires specific procedures for its disposal due to its chemical nature. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information. For compounds like this compound, which contains an azide group, specific precautions are necessary to mitigate risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat is mandatory.
Handling:
-
Avoid generating dust and aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Do not handle with metal spatulas to avoid the formation of shock-sensitive metal azides.[1]
-
Keep away from acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.
| Parameter | Condition | Duration | Notes |
| Lyophilized Solid | -20°C | 1 month | Sealed storage, away from moisture.[3] |
| -80°C | 6 months | Sealed storage, away from moisture.[3] | |
| Stock Solution | -20°C | 1 month | Protect from light. |
| -80°C | 6 months | Protect from light.[4] |
Table 1: Recommended Storage Conditions for this compound
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is a general guideline; always adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
Step 1: Waste Segregation
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (e.g., gloves), in a designated and clearly labeled hazardous waste container.
-
Crucially, do not mix this compound waste with acidic waste streams.[1][5] This can generate toxic and explosive hydrazoic acid.
-
Avoid disposing of this compound solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.[6][7]
Step 2: Decontamination of Work Surfaces
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a suitable solvent, such as 70% ethanol, or as recommended by your institution's EHS office.
-
Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste in the designated container.
Step 3: Labeling and Storage of Waste
-
Ensure the hazardous waste container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name "this compound (Azide-containing peptide)".
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as acids and oxidizing agents, pending pickup.[5]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all instructions provided by the EHS office and the licensed hazardous waste disposal contractor regarding final packaging and labeling.
-
All azide-containing materials should be disposed of through the university's or company's chemical waste program.[1]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical steps from handling to final disposal.
A flowchart outlining the key steps and precautions for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ChemNote: Azides | ChemSee [chemsee.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Article - Standard Operating Procedur... [policies.unc.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling Pen-N3
This guide provides critical safety and logistical information for handling the Dvl-PDZ domain inhibitor, Peptide Pen-N3. Given that this compound is an azido compound, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on established protocols for handling potentially hazardous azide-containing substances.
Hazard Identification and Engineering Controls
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing potential explosion hazards. They are also considered acutely toxic if ingested, inhaled, or absorbed through the skin.[1][2] Therefore, stringent safety protocols and proper engineering controls are essential.
-
Chemical Fume Hood : All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Blast Shield : A portable blast shield is mandatory and should be placed between the user and the experimental apparatus within the fume hood.[1][3]
-
Ventilation : Ensure adequate ventilation in the laboratory.[1]
-
Safety Equipment : An ANSI-approved safety shower and eyewash station must be immediately accessible.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high-toxicity situations, silver shield gloves worn under nitrile gloves are recommended.[3][4] | Azides can be readily absorbed through the skin; double-gloving provides an extra layer of protection.[3] |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield must be worn in addition to goggles when there is a risk of splashes.[3] | Protects against splashes and potential explosions.[3] |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or gowns are recommended.[3] | Prevents skin contact with the compound.[3] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict operational protocols is crucial to mitigate the risks associated with this compound.
Preparation and Handling:
-
Before beginning work, ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.[2]
-
Line the work surface with absorbent, disposable bench paper.[2]
-
Use plastic, ceramic, or glass equipment. Avoid metal spatulas or stir bars to prevent the formation of highly shock-sensitive heavy metal azides.[1][2]
-
Avoid using ground glass joints, as friction can cause an explosion.[3]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[2]
-
It should be stored at -20°C, desiccated, and protected from light.[5]
-
Store azides separately from acids, as accidental mixing can generate highly toxic and explosive hydrazoic acid.[3] Also, keep them away from heavy metals and their salts.[3]
Solubility:
-
This compound is soluble in DMSO at 5 mg/mL.[5]
-
Following reconstitution, it is recommended to aliquot and freeze at -20°C. Stock solutions are stable for up to one month at -20°C.[5]
Disposal Plan
All azide-containing materials must be disposed of as hazardous waste through the institution's Environmental Health and Safety (EHS) office.[6]
-
Waste Collection : Collect all azide-containing waste streams separately in clearly labeled containers.[6]
-
Incompatible Wastes : DO NOT co-mingle azide and acidic wastes.[6]
-
Contaminated Materials : Dispose of all contaminated lab supplies (e.g., gloves, bench paper) as hazardous waste.[2]
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood) : Alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the absorbent material into a hazardous waste container. Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.[2]
-
Large Spills (outside a fume hood) : Evacuate the laboratory immediately and alert others.[2]
Personnel Exposure:
-
Skin Contact : Remove all contaminated clothing and rinse the affected area for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact : Flush eyes with tepid water at an eyewash station for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation : Move to fresh air immediately and call for emergency medical help.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Dvl-PDZ Domain Inhibitor, Peptide this compound The Dvl-PDZ Domain Inhibitor, Peptide this compound controls the biological activity of Dvl-PDZ. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. safety.pitt.edu [safety.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
